Ca2+ channel agonist 1
Description
Properties
IUPAC Name |
(2R)-2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXPLOHGQSEPEM-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bay K8644, a Prototypical L-type Ca2+ Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of Bay K8644, a dihydropyridine derivative and a potent L-type Ca2+ channel agonist. By stabilizing the open state of the channel, Bay K8644 facilitates Ca2+ influx, leading to a positive inotropic effect in cardiac muscle and vasoconstriction in smooth muscle. This document summarizes key quantitative data, details common experimental protocols used to characterize its activity, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
Bay K8644 is a structural analog of the dihydropyridine class of L-type Ca2+ channel blockers but exhibits opposing, agonistic effects. Its primary mechanism of action involves binding to the L-type Ca2+ channel, a voltage-gated ion channel, and promoting its open conformation. This leads to a prolonged influx of extracellular Ca2+ into the cell upon membrane depolarization.
The (S)-(-) enantiomer of Bay K8644 is the active agonist, while the (R)-(+) enantiomer acts as an antagonist. The racemic mixture, commonly referred to as Bay K8644, exhibits a net agonistic effect. The binding site for Bay K8644 is believed to be on the α1 subunit of the L-type Ca2+ channel, similar to other dihydropyridines.
The agonistic action of Bay K8644 is characterized by several key effects on channel gating kinetics:
-
Prolongation of Channel Open Time: Bay K8644 significantly increases the mean open time of the L-type Ca2+ channel.[1]
-
Shift in Voltage-Dependence of Activation: The drug shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channel is more likely to open at lower levels of depolarization.[2]
-
Increased Inward Ca2+ Current: The culmination of these effects is a significant increase in the macroscopic inward Ca2+ current during an action potential.
This enhanced Ca2+ influx has profound physiological consequences, including increased contractility of cardiac and smooth muscle.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Bay K8644.
| Parameter | Value | Cell Type/Tissue | Reference |
| EC50 | 17.3 nM | Not specified | [3] |
| IC50 (as racemate) | 17.3 nM | L-type Ca2+ channel | [4] |
| KD | 4.3 nM | Atrial myocytes | [2] |
| Hill Coefficient | 1.25 | Atrial myocytes | [2] |
| Association Rate Constant (kon) | ~5 x 10^6 M-1s-1 | Atrial myocytes | [2] |
| Dissociation Time Constant (τoff) | ~50-70 s | Atrial myocytes | [2] |
| Effect | Observation | Conditions | Cell Type/Tissue | Reference |
| Peak Current Increase | Dose-dependent increase | 1 to 30 nM | Atrial myocytes | [2] |
| Shift in Current Activation | ~23 mV to more negative potentials | Not specified | Atrial myocytes | [2] |
| Action Potential Duration | Increased | Not specified | Calf ventricular muscle and Purkinje fibers | [5] |
| Twitch Tension | Increased | ~0.5 Hz stimulation | Guinea pig atria | [5] |
| L-type Ca2+ Current Density | Increased | 1 µM Bay K8644 | Newborn rat ventricular cardiomyocytes | [3] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is used to measure the effect of Bay K8644 on whole-cell L-type Ca2+ currents in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., guinea pig, rat) by enzymatic digestion.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used for recording.
-
Pipette Solution (Internal): A typical internal solution contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (Bath): A typical external solution contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH. Na+ and K+ currents are blocked to isolate Ca2+ currents.
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of Ca2+ channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing Bay K8644 at the desired concentration.
-
Repeat the voltage-step protocol to record Ca2+ currents in the presence of the agonist.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship, activation and inactivation kinetics, and the dose-response relationship for Bay K8644.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (KD) of Bay K8644 to its receptor on the L-type Ca2+ channel.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from a tissue rich in L-type Ca2+ channels (e.g., cardiac muscle, brain cortex). This involves homogenization and centrifugation steps to isolate the membrane proteins.
-
Radioligand: Use a radiolabeled dihydropyridine antagonist, such as [3H]nitrendipine or [3H]PN200-110, as the tracer.
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Bay K8644 (as the competitor).
-
The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (Bay K8644) concentration. Fit the data to a one-site or two-site binding model to determine the IC50 value, which can then be used to calculate the Ki (an estimate of the KD) using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of Bay K8644 action.
Caption: Experimental workflow for whole-cell patch-clamp.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. pnas.org [pnas.org]
- 2. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of L-Type Calcium Channel Agonists: A Technical Guide Focused on 1,4-Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of L-type calcium channel agonists, with a primary focus on the well-characterized 1,4-dihydropyridine (DHP) class of compounds. The prototypical L-type Ca2+ channel agonist, Bay K8644, will be used as a central example to elucidate the key structural motifs required for agonist activity. This document details the experimental protocols for assessing compound activity and visualizes the associated signaling pathways and experimental workflows.
Introduction to L-Type Calcium Channels and Their Agonists
Voltage-gated calcium channels are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. L-type calcium channels (LTCCs), a subtype of voltage-gated calcium channels, are the primary targets of the dihydropyridine class of drugs, which includes both antagonists (e.g., nifedipine) and agonists (e.g., Bay K8644). While LTCC antagonists are widely used in the treatment of hypertension and angina, LTCC agonists are invaluable research tools for studying the physiological roles of these channels.
The compound (±)-Bay K8644 is a racemic mixture, with the (S)-(-)-enantiomer acting as a potent LTCC agonist and the (R)-(+)-enantiomer acting as an antagonist. This stereoselectivity highlights the specific structural requirements for modulating LTCC activity. Bay K8644 and its analogs act by increasing the open probability of the channel, leading to an influx of Ca2+ into the cell.
Core Structure-Activity Relationships of 1,4-Dihydropyridine Agonists
The agonist activity of 1,4-dihydropyridine derivatives is dictated by specific structural features. The core 1,4-DHP ring is essential for activity, with various substitutions at different positions modulating the potency and efficacy.
Key SAR findings for 1,4-DHP derivatives indicate that:
-
Ester groups at the 3- and 5-positions are highly effective for activity.[1][2]
-
An aryl group at the 4-position of the 1,4-DHP ring is a fundamental requirement for optimal activity.[1][2]
-
The position and nature of electron-withdrawing groups on the phenyl ring at the 4-position influence the receptor-binding activity.[1][2]
Quantitative SAR Data
The following table summarizes the structure-activity relationship for a series of 1,4-dihydropyridine derivatives based on their inhibitory concentration (IC50) for binding to 1,4-DHP calcium channel antagonist receptors in rat brain. While these compounds are described as antagonists in the cited study, the SAR principles for receptor binding are relevant for understanding the structural requirements for both agonist and antagonist activity within the same chemical scaffold. A study of 124 synthesized 1,4-DHP derivatives showed that sixteen of them inhibited specific (+)-[3H]PN 200-110 binding in a concentration-dependent manner, with IC50 values ranging from 0.43 to 3.49 microM.[1]
| Compound ID | 4-Aryl Substituent | C3-Ester | C5-Ester | IC50 (µM) |
| 54 | 2-Nitrophenyl | Methyl | Methyl | [Data not fully available in snippets] |
| 68 | 3-Nitrophenyl | Ethyl | Methyl | [Data not fully available in snippets] |
| 69 | 3-Nitrophenyl | Ethyl | Ethyl | [Data not fully available in snippets] |
| 80 | 2-Chlorophenyl | Methyl | Propyl | [Data not fully available in snippets] |
| 85 | 4-Chlorophenyl | Isopropyl | Methyl | [Data not fully available in snippets] |
| Note: The specific IC50 values for each compound were part of a larger dataset in the source publication and are not fully detailed in the available abstracts. The table illustrates the structural variations within the series of compounds studied. |
Experimental Protocols
The evaluation of Ca2+ channel agonist activity relies on precise and reproducible experimental protocols. The two primary methods for assessing the activity of compounds like Bay K8644 and its analogs are electrophysiology (specifically, the patch-clamp technique) and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information about the effects of a compound on channel gating and conductance.
Objective: To measure L-type Ca2+ currents in a voltage-clamped cell and determine the effect of a test compound.
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the Cav1.2 subunit, or primary cardiomyocytes).
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B with Digidata 1440A).
-
Micropipette puller and polisher.
-
Borosilicate glass capillaries.
-
Extracellular (bath) solution (in mmol/L): 137 NaCl, 1.8 CaCl2, 25 CsCl, 0.5 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Intracellular (pipette) solution (in mmol/L): 120 CsCl, 10 BAPTA, 1 EGTA, 1 MgCl2, 1 Na2GTP, 5 phosphocreatine, and 10 HEPES (pH 7.2).
-
Test compound stock solution (e.g., Bay K8644 in DMSO).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a final resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV to ensure the channels are in a closed state.
-
Data Acquisition:
-
Apply a prepulse to -40 mV to inactivate fast Na+ channels.
-
Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.
-
Record the resulting inward Ca2+ currents.
-
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at the desired concentration.
-
Post-Compound Recording: Repeat the voltage-step protocol to measure the effect of the compound on the Ca2+ currents.
-
Data Analysis: Analyze the current-voltage relationship, activation and inactivation kinetics, and dose-response curves for the test compound.
Intracellular Calcium Imaging
This method utilizes fluorescent Ca2+ indicators to visualize and quantify changes in intracellular Ca2+ concentration in a population of cells or at the single-cell level.
Objective: To measure changes in intracellular Ca2+ concentration in response to the application of a Ca2+ channel agonist.
Materials:
-
Cells expressing L-type calcium channels.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence microscope with an appropriate filter set and a digital camera, or a microplate reader.
-
Test compound stock solution.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a loading solution containing the Ca2+ indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.
-
Remove the cell culture medium and wash the cells with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells with HBSS to remove excess dye and allow 30 minutes for the AM ester groups to be cleaved by intracellular esterases, trapping the active form of the dye inside the cells.
-
Imaging:
-
Mount the dish or plate on the microscope stage or place it in the plate reader.
-
Acquire a baseline fluorescence signal.
-
Add the test compound (e.g., Bay K8644) to the cells.
-
Record the change in fluorescence intensity over time. For Fluo-4, an increase in fluorescence corresponds to an increase in intracellular Ca2+.
-
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) to determine the cellular response to the agonist. Calculate dose-response curves to determine the EC50 of the compound.
Signaling Pathways and Experimental Workflows
The activation of L-type calcium channels by agonists like Bay K8644 initiates a cascade of intracellular events. The primary consequence is an increase in intracellular calcium concentration, which then acts as a second messenger to regulate various cellular processes.
Downstream Signaling of LTCC Activation
Caption: Downstream signaling cascade following activation of L-type calcium channels by a dihydropyridine agonist.
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for a novel series of Ca2+ channel agonists involves a logical progression from chemical synthesis to biological evaluation.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) study of novel Ca2+ channel agonists.
Conclusion
The structure-activity relationship of 1,4-dihydropyridine Ca2+ channel agonists is well-defined, with the 1,4-DHP ring and specific substitutions at the C3, C4, and C5 positions being critical for activity. The use of robust experimental techniques such as whole-cell patch-clamp electrophysiology and intracellular calcium imaging is essential for the accurate determination of compound potency and efficacy. The insights gained from SAR studies are crucial for the design of novel chemical probes to investigate the physiological and pathological roles of L-type calcium channels and for the development of new therapeutic agents.
References
In Vitro Characterization of Ca2+ Channel Agonist 1 (CCA1) in Primary Neurons: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of a novel hypothetical compound, Ca2+ Channel Agonist 1 (CCA1), in primary neuronal cultures. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and ion channel modulation. It outlines detailed experimental protocols, presents data in a structured format, and visualizes key workflows and signaling pathways.
Introduction
Calcium ions (Ca2+) are critical second messengers that regulate a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and cell survival.[1][2] The influx of Ca2+ into neurons is tightly controlled by various ion channels, particularly voltage-gated calcium channels (VGCCs).[3][4] Pharmacological agents that modulate these channels are invaluable tools for dissecting neuronal circuits and represent potential therapeutic leads for neurological disorders.
This compound (CCA1) is a novel compound identified for its potential to enhance Ca2+ influx through specific VGCCs.[5] A thorough in vitro characterization in a physiologically relevant system, such as primary neurons, is essential to determine its potency, selectivity, mechanism of action, and functional consequences. This guide details the core assays required for this characterization: functional analysis via calcium imaging, direct channel modulation assessment using patch-clamp electrophysiology, and investigation of downstream signaling effects.
Core Experimental Protocols
Primary Neuronal Culture
A stable and healthy primary neuronal culture is the foundation for reliable in vitro characterization. Hippocampal or dorsal root ganglion (DRG) neurons are commonly used.
Methodology:
-
Dissociation: Hippocampi or DRGs are dissected from embryonic (E18) rat or mouse pups. The tissue is enzymatically digested (e.g., with trypsin) and mechanically dissociated into a single-cell suspension.[6]
-
Plating: Neurons are plated onto poly-D-lysine-coated glass coverslips or multi-well plates at a desired density.
-
Culture Maintenance: Cells are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.
-
Maturation: Neurons are typically used for experiments between 7 and 14 days in vitro (DIV), allowing for the development of mature synaptic connections and expression of ion channels.[7]
Calcium Imaging
Calcium imaging is a high-throughput method to functionally assess changes in intracellular Ca2+ concentration ([Ca2+]i) in response to neuronal stimulation and compound application.[4]
Methodology:
-
Indicator Loading: Primary neurons on coverslips are loaded with a fluorescent Ca2+ indicator, such as Fluo-4 AM (acetoxymethyl ester), for 30-45 minutes at 37°C. Genetically encoded calcium indicators (GECIs) like GCaMP can also be used via transfection.[8][9]
-
Baseline Measurement: Coverslips are placed in a recording chamber on an inverted microscope and superfused with a bath solution (e.g., Hanks' Balanced Salt Solution). Baseline fluorescence (F0) is recorded for several minutes.[7][8]
-
Stimulation and Compound Application: Neurons are depolarized using a high concentration of potassium chloride (e.g., 50 mM KCl) to activate VGCCs, leading to Ca2+ influx and an increase in fluorescence.[10]
-
Agonist Characterization: A dose-response curve is generated by applying increasing concentrations of CCA1 prior to KCl stimulation to determine its EC50 (half-maximal effective concentration).
-
Data Analysis: The change in fluorescence (ΔF = F - F0) is normalized to the baseline fluorescence (ΔF/F0) to quantify the relative change in [Ca2+]i.[7] The peak response at each CCA1 concentration is used to calculate potency and efficacy.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology provides a direct, high-resolution measurement of ion channel activity, allowing for detailed characterization of how CCA1 modulates VGCC currents.[11][12]
Methodology:
-
Configuration: The whole-cell patch-clamp configuration is used to record currents from a single neuron.[13]
-
Solutions: The external solution contains Ba2+ or Ca2+ as the charge carrier, and Na+ and K+ channels are blocked pharmacologically (e.g., with tetrodotoxin and tetraethylammonium) to isolate Ca2+ currents. The internal (pipette) solution contains a cesium-based solution to block outward K+ currents.
-
Voltage Protocol: A voltage-step protocol is applied to activate the VGCCs. Neurons are held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +50 mV in 10 mV increments).[13]
-
Agonist Effect: After recording baseline Ca2+ currents, the bath solution containing CCA1 is perfused, and the voltage-step protocol is repeated. The effect on current amplitude, voltage-dependence of activation, and inactivation kinetics is measured.[5]
-
Channel Selectivity: To determine which VGCC subtypes CCA1 acts on, specific blockers are used (e.g., ω-conotoxin GVIA for N-type, nifedipine for L-type, and ω-agatoxin IVA for P/Q-type channels).
Quantitative Data Summary
The following tables summarize the hypothetical characterization data for CCA1.
Table 1: Potency and Efficacy of CCA1 in Primary Hippocampal Neurons (Calcium Imaging)
| Parameter | Value | Description |
| EC50 | 14.5 µM | The concentration of CCA1 that produces 50% of the maximal increase in KCl-evoked Ca2+ influx.[5] |
| Emax | 185 ± 12% | The maximal response observed as a percentage of the control KCl-evoked response. |
| Hill Slope | 1.2 | The steepness of the dose-response curve. |
Table 2: Electrophysiological Effects of CCA1 (15 µM) on Whole-Cell Ba2+ Currents
| Parameter | Control | CCA1 (15 µM) | Change (%) |
| Peak Current Density (pA/pF) | -45.2 ± 5.1 | -78.9 ± 8.3 | +74.5% |
| Half-Activation Voltage (V1/2) | -18.5 ± 1.1 mV | -25.3 ± 1.4 mV | -6.8 mV Shift |
| Inactivation Time Constant (τ) | 150 ± 21 ms | 210 ± 28 ms | +40.0% |
Table 3: Selectivity Profile of CCA1 against VGCC Subtypes
| VGCC Subtype | Specific Blocker | CCA1-Mediated Current Enhancement (In presence of blocker) |
| N-type | ω-conotoxin GVIA (1 µM) | 8 ± 3% |
| L-type | Nimodipine (10 µM) | 72 ± 9% |
| P/Q-type | ω-agatoxin IVA (200 nM) | 65 ± 11% |
| R-type | SNX-482 (300 nM) | 79 ± 10% |
Data indicate that CCA1 primarily enhances currents from N-type VGCCs.
Visualizations: Workflows and Pathways
Experimental Workflow for Calcium Imaging
Caption: Workflow for assessing agonist potency using fluorescence calcium imaging in primary neurons.
Ca2+ Channel Agonist Signaling Pathway
Caption: Mechanism of action for CCA1 leading to downstream neuronal responses.
Logic of Whole-Cell Electrophysiology
Caption: Logical flow of a whole-cell patch-clamp experiment to measure ion channel currents.
Interpretation and Conclusion
The in vitro characterization of CCA1 in primary neurons provides critical insights into its pharmacological profile.
-
Potency and Efficacy: The calcium imaging data establish that CCA1 is a potent agonist with an EC50 of 14.5 µM, capable of significantly enhancing depolarization-evoked Ca2+ influx to nearly double the baseline response.
-
Mechanism of Action: Electrophysiological recordings confirm that CCA1 directly modulates VGCCs. It increases the maximal current, shifts the voltage of activation to more negative potentials (making the channels easier to open), and slows the rate of inactivation (keeping the channels open longer). These combined effects explain the robust increase in Ca2+ influx seen in imaging experiments.
-
Selectivity: Pharmacological dissection using specific blockers strongly indicates that CCA1's effects are mediated primarily through N-type (Cav2.2) calcium channels. This selectivity is a crucial characteristic, as N-type channels are heavily involved in presynaptic neurotransmitter release.[9]
References
- 1. The neuronal calcium sensor family of Ca2+-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Sensors in Neuronal Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpreting in vivo calcium signals from neuronal cell bodies, axons, and dendrites: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Key Player in Cellular Communication: Neuronal Calcium Signaling - Creative Biolabs [neuros.creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-resolution analysis of bound Ca2+ in neurons and synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]
- 9. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f | Semantic Scholar [semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Genetic, Cellular, and Functional Evidence for Ca2+ Inflow through Cav1.2 and Cav1.3 Channels in Murine Spiral Ganglion Neurons | Journal of Neuroscience [jneurosci.org]
An In-depth Technical Guide to the Off-Target Effects and Cytotoxicity of the L-type Ca2+ Channel Agonist Bay K8644
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects and cytotoxic properties of Bay K8644, a prototypic L-type Ca2+ channel agonist. While valued as a research tool for its potent activation of these channels, a thorough understanding of its non-selective interactions is critical for the interpretation of experimental data and for guiding drug development programs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
On-Target and Off-Target Pharmacological Profile
Bay K8644 is a dihydropyridine derivative that primarily functions by stabilizing the open state of voltage-gated L-type Ca2+ channels, thereby increasing Ca2+ influx into cells. This agonistic activity is stereoselective, with the (S)-(-)-enantiomer being the active agonist and the (R)-(+)-enantiomer acting as an antagonist.[1] Beyond its primary target, Bay K8644 interacts with several other proteins, particularly at higher concentrations, leading to a range of off-target effects.
Table 1: Quantitative On-Target and Off-Target Binding and Functional Data for Bay K8644
| Target/Effect | Assay Type | Species/System | Quantitative Value | Reference |
| On-Target | ||||
| L-type Ca2+ Channel | Functional Assay (45Ca2+ uptake) | Rat Pituitary GH3 Cells | EC50 = 17.3 nM | [2][3] |
| L-type Ca2+ Channel ((S)-(-)-enantiomer) | Functional Assay (Ba2+ currents) | Guinea Pig Gastric Myocytes | EC50 = 32 nM | [1] |
| L-type Ca2+ Channel | [3H]nitrendipine Displacement | Human Umbilical Artery Microsomes | IC50 = 1.8 nM | [4] |
| L-type Ca2+ Channel ((-)-enantiomer) | Electrophysiology | Guinea Pig Atrial Myocytes | K_D = 4.3 nM | [5] |
| Off-Target | ||||
| A1 Adenosine Receptor | [3H]phenylisopropyladenosine Binding | Rat Cerebral Cortex Membranes | IC50 = 10-30 µM | [6] |
| NMDA Receptor | Functional Assay (Ca2+ influx) | Primary Hippocampal Neurons | Inhibition at 100 µM | [7] |
| Mitochondrial Ca2+ Uptake | Functional Assay | Rat Heart Mitochondria | EC50 = 18.9 µM | [8] |
| Mitochondrial Ca2+ Influx Rate | Functional Assay | Rat Heart Mitochondria | IC50 = 52.5 µM | [8] |
Cytotoxicity Profile
The cytotoxic effects of Bay K8644 are concentration-dependent and cell-type specific. While it can promote proliferation in certain cancer cell lines at nanomolar concentrations, it induces cell death at micromolar concentrations. Its neurotoxic potential is a significant consideration in neuroscience research.
Table 2: Cytotoxicity of Bay K8644 in Different Cell Systems
| Cell Type | Effect | Concentration | Reference |
| Primary Hippocampal Neurons | Neurotoxicity | 100 µM | [7] |
| Human Hepatocellular Carcinoma (HepG2) | Promoted Cell Growth | 0.1 - 10 nM | [9] |
| Human Hepatocellular Carcinoma (HepG2) | Stimulated Cell Death | 25 - 100 nM | [9] |
| Cultured Rat Embryos | No effect on gross morphology | 0.1, 1.0, and 10 µg/ml | [10] |
Signaling Pathways
The signaling pathways activated by Bay K8644 are complex, involving both its on-target and off-target activities. The on-target effects are primarily mediated by increased intracellular Ca2+, which acts as a second messenger to influence a multitude of cellular processes. Off-target effects can trigger distinct signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of radioligand binding to A1 adenosine receptors by Bay K8644 and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bay K 8644, modifier of calcium transport and energy metabolism in rat heart mitochondria: a new intracellular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The calcium channel agonist Bay K 8644 promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Ca2+ Channel Agonist Bay K8644 and Its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay K8644 is a potent L-type Ca2+ channel agonist that has been instrumental in elucidating the role of voltage-gated calcium channels in a myriad of physiological processes. As a structural analog of nifedipine, a Ca2+ channel blocker, Bay K8644 paradoxically functions to increase calcium influx by prolonging the open-state of the channel. This unique property has made it an invaluable tool in the study of cellular signaling, particularly in excitable cells such as neurons, cardiomyocytes, and smooth muscle cells. This technical guide provides a comprehensive overview of Bay K8644, its mechanism of action, its impact on key cellular signaling pathways, and detailed protocols for its experimental application.
Core Mechanism of Action
Bay K8644 is a dihydropyridine derivative that selectively targets L-type voltage-gated Ca2+ channels. Its primary mechanism involves binding to the α1 subunit of the channel, which stabilizes the channel in an open conformation. This leads to a prolonged influx of Ca2+ into the cell upon membrane depolarization. The effects of Bay K8644 are stereospecific, with the (-)-enantiomer acting as a potent agonist and the (+)-enantiomer exhibiting antagonist properties. The racemic mixture, commonly used in research, displays overall agonist effects.[1]
Quantitative Data: Potency and Binding Affinity
The potency and binding affinity of Bay K8644 have been characterized in various cell types and experimental conditions. The following tables summarize key quantitative data for the racemic mixture and its enantiomers.
Table 1: EC50 Values of Bay K8644
| Compound | Cell Type | Assay | EC50 (nM) | Reference |
| (±)-Bay K8644 | Isolated field-stimulated vas deferens (mouse) | Functional Assay | 17.3 | [2] |
| (±)-Bay K8644 | GH3 clonal rat pituitary cells | 45Ca2+ uptake | 15 | [1] |
| (±)-Bay K8644 | GH3 clonal rat pituitary cells (fast component) | Whole-cell patch clamp | ~21 | [3][4] |
| (±)-Bay K8644 | GH3 clonal rat pituitary cells (slow component) | Whole-cell patch clamp | ~74 | [3][4] |
| (-)-Bay K8644 | Not Specified | Ba2+ current activation | 32 |
Table 2: Dissociation Constant (Kd) and Binding Parameters of Bay K8644
| Compound | Tissue/Cell Type | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| (-)-Bay K8644 | Atrial myocytes | N/A | 4.3 | N/A | [5] |
| (±)-Bay K8644 | Rat ventricular myocytes | N/A | 33 (KA) | N/A | [6][7] |
Table 3: Inhibitory Constant (Ki) of Bay K8644 Enantiomers and Related Compounds
| Compound | Cell Type | Competing Ligand | Ki (nM) | Reference |
| (+)-PN 200-110 (Antagonist) | Rat skeletal muscle cells (holding potential -90 mV) | N/A | 13 | [8] |
| (+)-PN 200-110 (Antagonist) | Rat skeletal muscle cells (holding potential -65 mV) | N/A | 0.15 | [8] |
| Felodipine (Antagonist) | Rat ventricular myocytes | Bay K8644 | 165 (apparent KB) | [6][7] |
| Verapamil (Antagonist) | Rat ventricular myocytes | Bay K8644 | 737 (apparent KB) | [6][7] |
| Diltiazem (Antagonist) | Rat ventricular myocytes | Bay K8644 | 310 (apparent KB) | [6][7] |
Role in Cellular Signaling Pathways
The Bay K8644-induced influx of Ca2+ serves as a critical second messenger, initiating a cascade of downstream signaling events that vary depending on the cell type.
Smooth Muscle Contraction
In vascular smooth muscle cells, the entry of Ca2+ through L-type channels is a primary trigger for contraction. Bay K8644-induced Ca2+ influx leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC). This phosphorylation event enables the interaction between actin and myosin, resulting in smooth muscle contraction. Additionally, Ca2+ influx can contribute to the activation of other signaling pathways, such as the Rho kinase (ROCK) and protein kinase C (PKC) pathways, which can further sensitize the contractile apparatus to Ca2+.[9]
Neuronal Signaling and Gene Expression
In neurons, the influx of Ca2+ through L-type channels plays a crucial role in various processes, including neurotransmitter release, synaptic plasticity, and gene expression. Bay K8644 has been shown to enhance these processes. A key downstream target of Ca2+ signaling in neurons is the transcription factor CREB (cAMP response element-binding protein). Increased intracellular Ca2+ activates Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate CREB at Serine 133. Phosphorylated CREB (pCREB) recruits the transcriptional coactivator CREB-binding protein (CBP), leading to the transcription of genes involved in neuronal survival, differentiation, and synaptic plasticity.
Cardiac Myocyte Excitation-Contraction Coupling
In cardiac myocytes, L-type Ca2+ channels are fundamental to excitation-contraction coupling. The influx of Ca2+ during the plateau phase of the action potential, enhanced by Bay K8644, triggers a much larger release of Ca2+ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs) in a process known as calcium-induced calcium release (CICR). This surge in cytosolic Ca2+ binds to troponin C, initiating the cross-bridge cycling of actin and myosin and leading to cardiac muscle contraction. Interestingly, while Bay K8644 enhances Ca2+ current, it has been observed to reduce the amplification factor of CICR.[10] Bay K8644 has also been shown to increase the frequency of spontaneous Ca2+ sparks from the SR, independent of Ca2+ influx.[11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing Bay K8644.
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the ion currents flowing through the L-type Ca2+ channels in response to Bay K8644.
Materials:
-
Cells: Cardiomyocytes, neurons, or other excitable cells cultured on glass coverslips.
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
Bay K8644 Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 2-5 MΩ resistance.
-
Patch Clamp Amplifier and Data Acquisition System.
Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Approach a target cell with the pipette tip while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca2+ currents.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing the desired concentration of Bay K8644 (e.g., 100 nM).
-
Repeat the voltage-step protocol and record the potentiated Ca2+ currents.
-
Analyze the data to determine the effect of Bay K8644 on current amplitude, activation, and inactivation kinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydropyridine-sensitive Ca2+ channels in mammalian skeletal muscle cells in culture: electrophysiological properties and interactions with Ca2+ channel activator (Bay K8644) and inhibitor (PN 200-110) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAY K 8644 modifies Ca2+ cross signaling between DHP and ryanodine receptors in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ca2+ channel agonist 1" for studying calcium signaling in cardiac myocytes
An In-Depth Technical Guide to Bay K8644 (Ca2+ Channel Agonist 1) for Studying Calcium Signaling in Cardiac Myocytes
Introduction
Calcium (Ca2+) is a ubiquitous second messenger that governs cardiac myocyte function, most notably excitation-contraction (E-C) coupling. The precise control of intracellular Ca2+ concentration ([Ca2+]i), characterized by the rapid influx and release known as the "calcium transient," is fundamental to the heart's contractile force and rhythm. A key regulator of this process is the L-type Ca2+ channel (LTCC), a voltage-gated ion channel located on the sarcolemma. Understanding the modulation of this channel is crucial for both basic research and the development of cardiovascular therapeutics.
This technical guide focuses on the dihydropyridine derivative Bay K8644 , a potent and selective L-type Ca2+ channel agonist, as a tool for investigating Ca2+ signaling in cardiac myocytes.[1][2][3] Unlike Ca2+ channel antagonists (e.g., nifedipine), which inhibit channel function, Bay K8644 enhances Ca2+ currents, providing a unique pharmacological means to probe the downstream consequences of augmented Ca2+ influx. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols for its application in cardiac myocyte research.
Mechanism of Action
Bay K8644 is a structural analog of nifedipine that paradoxically functions as a Ca2+ channel activator.[4] Its primary molecular target is the α1C-subunit of the LTCC (also known as the dihydropyridine receptor or DHPR).[5] The agonistic effects of Bay K8644 are multifaceted and result in a significant increase in the Ca2+ current (ICaL) flowing through the channel.
The core mechanisms include:
-
Promotion of Long-Lasting Openings: Bay K8644 stabilizes the "mode 2" gating of the LTCC, which is characterized by prolonged channel open times. This dramatically increases the total influx of Ca2+ during membrane depolarization.[2][5][6]
-
Increased Open Probability: The agonist increases the likelihood that the channel will open in response to a given voltage stimulus.[5]
-
Voltage-Dependent Activation Shift: Bay K8644 shifts the voltage-dependence of channel activation to more negative membrane potentials.[6] This means the channels activate with weaker depolarizations, increasing the window for Ca2+ entry.[6]
This enhanced Ca2+ influx through the LTCC serves as a more potent trigger for Ca2+-induced Ca2+ release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), thereby amplifying the intracellular Ca2+ transient and strengthening myocyte contraction (positive inotropic effect).[4][5] Interestingly, some studies suggest that Bay K8644 can also increase the frequency of resting Ca2+ sparks—localized Ca2+ release events from the SR—independent of Ca2+ influx, possibly through a direct functional linkage between the DHPR and the RyR.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with Bay K8644's effects on L-type Ca2+ channels and cardiac myocytes, compiled from various studies.
Table 1: Pharmacological Properties
| Parameter | Value | Cell/Tissue Type | Notes | Source |
| EC50 | 17.3 nM | Isolated mouse vas deferens | Represents the concentration for half-maximal activation. | [1][2][3] |
| KD | 4.3 nM | Guinea pig atrial myocytes | Dissociation constant determined from tail current analysis. | [6] |
| EC50 (Ba2+ currents) | 32 nM | Guinea pig gastric myocytes | For the active (S)-(-)-enantiomer. | [8] |
Table 2: Electrophysiological Effects on Cardiac Myocytes
| Parameter | Effect of Bay K8644 | Cell Type | Conditions | Source |
| Maximal ICaL Density | 96 ± 12% increase | Non-failing human ventricular myocytes | - | [5] |
| Maximal ICaL Density | 59 ± 8% increase | Failing human ventricular myocytes | Effect is reduced in failing hearts. | [5] |
| Voltage of Half-Maximal Activation (V0.5) | Leftward shift (~23 mV) | Guinea pig atrial myocytes | Facilitates channel opening at more negative potentials. | [6] |
| Action Potential Duration | Increased | Calf ventricular muscle & Purkinje fibers | Effect is occluded by the antagonist nisoldipine. | [4] |
| Ca2+ Spark Frequency | 466 ± 90% increase | Ferret ventricular myocytes | At 100 nM; effect is independent of Ca2+ influx. | [7] |
Visualized Signaling and Experimental Workflow
Bay K8644 Signaling Pathway in Cardiac Myocytes
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Reduced effects of BAY K 8644 on L-type Ca2+ current in failing human cardiac myocytes are related to abnormal adrenergic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bay K 8644 increases resting Ca2+ spark frequency in ferret ventricular myocytes independent of Ca influx: contrast with caffeine and ryanodine effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of Ca2+ Channel Agonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of "Ca2+ channel agonist 1" for in vivo research applications. This document outlines the necessary reagents, equipment, and step-by-step procedures to ensure consistent and effective preparation of this compound for animal studies.
Compound Information
This compound is a research compound with a dual mechanism of action. It functions as an agonist of N-type voltage-gated calcium channels (EC₅₀ = 14.23 μM) and as an inhibitor of Cyclin-dependent kinase 2 (Cdk2) (EC₅₀ = 3.34 μM)[1][2][3]. This profile makes it a subject of interest for studies related to motor nerve terminal dysfunction[1][2][3].
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆N₆O | [3] |
| Molecular Weight | 354.45 g/mol | [3] |
| Appearance | Crystalline powder | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | [3] |
In Vivo Dissolution Protocols
The choice of vehicle for in vivo administration is critical and depends on the route of administration and the experimental model. Below are two established protocols for dissolving this compound for in vivo studies, both achieving a clear solution with a solubility of at least 2.5 mg/mL[3].
Protocol 1: Aqueous-Based Vehicle
This protocol is suitable for administration routes where an aqueous solution is preferred, such as intravenous or intraperitoneal injection.
Reagents and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (1.5 mL or 5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.
-
-
Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):
-
In a sterile conical tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
10% DMSO: Add 100 µL of the 25 mg/mL stock solution.
-
40% PEG300: Add 400 µL of PEG300 and vortex thoroughly.
-
5% Tween-80: Add 50 µL of Tween-80 and vortex until the solution is clear.
-
45% Saline: Add 450 µL of sterile saline to reach a final volume of 1 mL. Vortex again to ensure a homogenous solution.
-
-
Summary of Vehicle Composition:
| Component | Percentage | Volume (for 1 mL) |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Oil-Based Vehicle
This protocol is suitable for subcutaneous or intramuscular injections where a slower release of the compound may be desired.
Reagents and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes (1.5 mL or 5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare Stock Solution:
-
Follow the same procedure as in Protocol 1 to prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
-
-
Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):
-
In a sterile conical tube, add the solvents in the following order:
-
10% DMSO: Add 100 µL of the 25 mg/mL stock solution.
-
90% Corn Oil: Add 900 µL of sterile corn oil to reach a final volume of 1 mL.
-
-
Vortex thoroughly until a clear and homogenous solution is achieved.
-
Summary of Vehicle Composition:
| Component | Percentage | Volume (for 1 mL) |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its preparation.
References
Application Notes and Protocols for Studying Synaptic Plasticity with Ca2+ Channel Agonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "Ca2+ channel agonist 1," a molecule that uniquely functions as both an N-type Ca2+ channel agonist and a Cdk2 inhibitor, in the investigation of synaptic plasticity. The following sections detail the compound's mechanism of action, present key quantitative data, and offer detailed protocols for fundamental experiments in the field.
Introduction to this compound
"this compound" is a research compound with a dual mechanism of action, making it a novel tool for dissecting the molecular underpinnings of synaptic plasticity. It has been identified as an agonist for N-type voltage-gated calcium channels (CaV2.2) and an inhibitor of cyclin-dependent kinase 2 (Cdk2).[1][2] The influx of calcium through N-type channels at the presynaptic terminal is a critical trigger for neurotransmitter release and is implicated in various forms of synaptic plasticity.[3][4][5] Cdk2, on the other hand, is a key regulator of the cell cycle, and its inhibition has been linked to neuroprotective and potentially plasticity-modulating effects. The ability of "this compound" to concurrently modulate these two distinct pathways offers a unique opportunity to explore their interplay in synaptic function.
Mechanism of Action
Voltage-gated calcium channels (VGCCs) are essential for converting electrical signals into intracellular calcium transients that trigger a multitude of cellular processes, including synaptic transmission and plasticity.[5][6] N-type calcium channels are predominantly located at presynaptic terminals and play a crucial role in initiating neurotransmitter release.[4] By acting as an agonist, "this compound" is expected to increase the probability of N-type channel opening, leading to enhanced Ca2+ influx upon neuronal depolarization. This, in turn, can potentiate neurotransmitter release and influence the induction and maintenance of synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).[7][8]
The concurrent inhibition of Cdk2 adds another layer of complexity and potential for novel discoveries. While the precise role of Cdk2 in mature neurons is still under investigation, its inhibition may influence protein synthesis and degradation pathways that are critical for the long-lasting changes in synaptic strength associated with plasticity.
Below is a diagram illustrating the proposed signaling pathway of "this compound" at the synapse.
Quantitative Data
The following table summarizes the available quantitative data for "this compound" and other relevant Ca2+ channel agonists used in synaptic plasticity research. This information is crucial for designing experiments with appropriate compound concentrations.
| Compound | Target | Action | EC50 / IC50 / Concentration | Effect on Synaptic Plasticity | Reference |
| This compound | N-type Ca2+ channel | Agonist | EC50: 14.23 µM | Potential to modulate | [1][2] |
| This compound | Cdk2 | Inhibitor | IC50: 3.34 µM | Potential to modulate | [1][2] |
| Bay K 8644 | L-type Ca2+ channel | Agonist | 15 µM | Enhanced LTP | [7] |
| FPL 64176 | L-type Ca2+ channel | Agonist | 50-500 nM | Induced LTD | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of "this compound" on synaptic plasticity.
Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol describes how to assess the effect of "this compound" on LTP at Schaffer collateral-CA1 synapses in hippocampal slices, a classic model of synaptic plasticity.
Materials:
-
"this compound"
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices from rodents
-
Electrophysiology rig with perfusion system, amplifier, and data acquisition software
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.
-
Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20 minutes by delivering single pulses every 30 seconds at an intensity that elicits 30-40% of the maximal response.
-
Drug Application: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. Perfuse the slice with the "this compound" containing aCSF for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.[9]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize the fEPSP slope to the average baseline slope. Compare the degree of potentiation in slices treated with "this compound" to control slices (vehicle-treated).
Calcium Imaging of Presynaptic Terminals
This protocol outlines how to visualize changes in presynaptic calcium concentration in response to neuronal activity and the application of "this compound" using genetically encoded calcium indicators (GECIs).
Materials:
-
Primary neuronal culture or brain slices
-
Viral vector for expressing a presynaptically targeted GECI (e.g., synaptophysin-GCaMP)
-
"this compound"
-
Fluorescence microscope with a high-speed camera and appropriate filter sets
-
Image analysis software
Procedure:
-
GECI Expression: Transduce primary neuronal cultures or inject the viral vector into the brain region of interest to express the presynaptic GECI. Allow sufficient time for expression (typically 1-2 weeks).
-
Preparation for Imaging: Prepare the cultured neurons or acute brain slices for imaging in a suitable imaging buffer (e.g., HEPES-buffered saline).
-
Baseline Imaging: Acquire baseline fluorescence images of presynaptic boutons at rest.
-
Stimulation and Imaging: Stimulate the neurons electrically (e.g., field stimulation) or with a depolarizing agent (e.g., high KCl) to elicit action potentials and record the corresponding changes in GECI fluorescence.
-
Drug Application: Apply "this compound" to the preparation and allow it to incubate.
-
Post-Drug Imaging: Repeat the stimulation protocol in the presence of the agonist and record the fluorescence changes.
-
Data Analysis: Measure the change in fluorescence (ΔF/F0) in individual presynaptic boutons before and after drug application. Compare the amplitude and kinetics of the calcium transients to determine the effect of "this compound" on presynaptic calcium influx.
Molecular Assays for Plasticity-Related Proteins
This protocol provides a general framework for investigating changes in the expression or phosphorylation of proteins involved in synaptic plasticity following treatment with "this compound".
Materials:
-
Neuronal cultures or brain tissue
-
"this compound"
-
Lysis buffer
-
Antibodies against proteins of interest (e.g., p-CREB, c-Fos, PSD-95)
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Treatment: Treat neuronal cultures or administer "this compound" to animals.
-
Tissue/Cell Lysis: At desired time points after treatment, harvest the cells or dissect the brain region of interest and homogenize in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting/ELISA:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target proteins and appropriate secondary antibodies. Visualize and quantify the protein bands.
-
ELISA: Use a commercially available or in-house developed ELISA kit to quantify the levels of specific proteins.
-
-
Data Analysis: Normalize the levels of the protein of interest to a loading control (for Western blotting) or total protein concentration. Compare the protein levels in treated samples to control samples.
Conclusion
"this compound" represents a valuable pharmacological tool for the study of synaptic plasticity. Its dual action on N-type Ca2+ channels and Cdk2 provides a unique avenue to investigate the complex signaling cascades that govern synaptic strength. The protocols outlined above provide a starting point for researchers to explore the effects of this compound on various aspects of synaptic function, from the electrophysiological to the molecular level. Careful experimental design and data interpretation will be crucial for elucidating the precise role of "this compound" in shaping the plastic properties of the brain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | Calcium Channel | TargetMol [targetmol.com]
- 3. Ca2+/Calmodulin and Presynaptic Short-Term Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homeostatic Presynaptic Plasticity Is Specifically Regulated by P/Q-type Ca2+ Channels at Mammalian Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Channels and Short-term Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Ion channels agonists and how do they work? [synapse.patsnap.com]
- 7. Enhancement of long-term potentiation by the calcium channel agonist Bayer K8644 in CA1 of the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Activation of L-Type Ca2+ Channels and Synaptic Transmission Is Sufficient to Induce Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols: Utilizing Ca2+ Channel Agonists in the Study of Insulin Secretion from Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca2+) are pivotal second messengers in the intricate process of insulin secretion from pancreatic β-cells. The influx of Ca2+ through voltage-gated calcium channels (VGCCs) is a critical step in the signaling cascade that leads to the exocytosis of insulin-containing granules. Ca2+ channel agonists, compounds that facilitate the opening of these channels, serve as invaluable tools for elucidating the molecular mechanisms of insulin secretion and for screening potential therapeutic agents for diabetes.
These application notes provide a comprehensive overview of the use of Ca2+ channel agonists in studying insulin secretion from pancreatic islets. We will delve into the signaling pathways, present quantitative data on the effects of various agonists, and provide detailed experimental protocols.
Signaling Pathways of Ca2+ Channel Agonists in Pancreatic β-Cells
Glucose-stimulated insulin secretion (GSIS) is initiated by the metabolism of glucose within the β-cell, leading to an increased ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. The change in membrane potential activates VGCCs, primarily L-type channels, triggering Ca2+ influx and a subsequent rise in intracellular Ca2+ concentration ([Ca2+]i). This elevation in [Ca2+]i is the primary trigger for the fusion of insulin-containing vesicles with the plasma membrane and the subsequent release of insulin.
Ca2+ channel agonists, such as dihydropyridine derivatives like Bay K 8644 and CGP 28392, directly interact with VGCCs, prolonging their open state and thereby enhancing Ca2+ influx. This leads to an amplification of the insulin secretory response at sub-maximal glucose concentrations.
Quantitative Data on Ca2+ Channel Agonist Effects
The following tables summarize the quantitative effects of various Ca2+ channel agonists on insulin secretion from isolated pancreatic islets.
| Agonist | Species | Glucose (mM) | Agonist Concentration (µM) | Effect on Insulin Secretion | Reference |
| CGP 28392 | Rat | 4 | 1 | No effect on basal secretion | [1] |
| Rat | 8 | 1 | ~2-fold increase | [1] | |
| Rat | 8 | 0.1 | Half-maximal enhancement | [1] | |
| Rat | 8 | 10 | Full enhancement | [1] | |
| Rat | 20 | 0.2 | Half-maximal inhibition | [1] | |
| Rat | 20 | 10 | ~50% decrease | [1] | |
| Bay K 8644 | Mouse | 5 | 1 | No effect on basal secretion | [2] |
| Mouse | 15 | 1 | ~80% enhancement | [2] | |
| Mouse | 30 | 1 | ~90% enhancement | [2] | |
| Mouse | 20 | 1 | Marked enhancement of both phases | [3] | |
| Mouse | 16.7 | 2 | Significant increase | [4] | |
| (+)202791 | Rodent | 5.6 | - | Enhanced insulin release | [5] |
| Rodent | 16.7 | - | No increase in insulin release | [5] |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with a Ca2+ Channel Agonist
This protocol outlines a static incubation method to assess the effect of a Ca2+ channel agonist on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, pH 7.4
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
Ca2+ channel agonist stock solution (e.g., in DMSO)
-
Eppendorf tubes
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery.
-
Pre-incubation:
-
Hand-pick islets of similar size into a dish.
-
Wash islets with low glucose KRBH.
-
Transfer 10-15 islets per well into a 24-well plate.
-
Pre-incubate islets in 1 mL of low glucose KRBH for 1 hour at 37°C to allow them to equilibrate and return to a basal state of insulin secretion.
-
-
Basal Secretion (Low Glucose):
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of fresh low glucose KRBH.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and store at -20°C for insulin measurement. This represents the basal insulin secretion.
-
-
Stimulated Secretion (High Glucose +/- Agonist):
-
Carefully remove the low glucose buffer.
-
Add 1 mL of high glucose KRBH to the control wells.
-
Add 1 mL of high glucose KRBH containing the desired concentration of the Ca2+ channel agonist to the experimental wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and store at -20°C for insulin measurement. This represents the stimulated insulin secretion.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the number of islets per well or to the total insulin content of the islets.
-
Compare the insulin secretion in the agonist-treated group to the control group under high glucose conditions.
-
Protocol 2: Perifusion Assay for Dynamic Insulin Secretion
For a more detailed analysis of the kinetics of insulin secretion, a perifusion assay is recommended. This method allows for the continuous monitoring of insulin release in response to changing secretagogue concentrations.
Materials:
-
Perifusion system
-
Isolated pancreatic islets
-
KRBH buffer (as in Protocol 1)
-
Ca2+ channel agonist stock solution
-
Fraction collector
Procedure:
-
System Setup: Prepare the perifusion system according to the manufacturer's instructions. Ensure the buffer reservoirs are filled with the appropriate low and high glucose KRBH solutions.
-
Islet Loading: Load a group of islets (e.g., 50-100) into the perifusion chamber.
-
Equilibration: Perifuse the islets with low glucose KRBH at a constant flow rate (e.g., 100 µL/min) for a period of 30-60 minutes to establish a stable basal insulin secretion rate.
-
Stimulation Protocol:
-
Switch the perifusion buffer to high glucose KRBH to initiate glucose-stimulated insulin secretion.
-
After a defined period of high glucose stimulation, introduce the high glucose KRBH containing the Ca2+ channel agonist.
-
Continue perifusion and collect fractions at regular intervals (e.g., every 1-2 minutes).
-
-
Return to Basal: Switch back to low glucose KRBH to observe the return to basal secretion levels.
-
Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA.
-
Data Analysis: Plot insulin secretion rate over time to visualize the dynamic response to glucose and the Ca2+ channel agonist. This will allow for the analysis of both the first and second phases of insulin secretion.
Logical Relationships in Experimental Design
When designing experiments with Ca2+ channel agonists, it is crucial to include appropriate controls to ensure the validity of the results.
These application notes provide a foundational understanding and practical guidance for utilizing Ca2+ channel agonists in the study of insulin secretion. By carefully designing and executing experiments based on these protocols, researchers can gain valuable insights into the complex regulation of pancreatic β-cell function.
References
- 1. Effects of the calcium-channel agonist CGP 28392 on insulin secretion from isolated rat islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dihydropyridine derivative, Bay K 8644, enhances insulin secretion by isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of perchlorate and Bay K 8644 on the dynamics of cytoplasmic Ca2+ concentration and insulin secretion in mouse beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ca2+ channel agonist-antagonist enantiomers of dihydropyridine 202791 on insulin release, 45Ca uptake and electrical activity in isolated pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ca2+ Channel Agonist 1 (Bay K8644) and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for the L-type Ca2+ channel agonist, Bay K8644 (referred to here as "Ca2+ channel agonist 1"), to cause cell death or toxicity.
Executive Summary
Bay K8644 is a potent agonist of L-type calcium channels, and while it is a valuable tool for studying calcium signaling, it can induce cytotoxicity and apoptosis in a concentration-dependent manner. This guide offers insights into the mechanisms of Bay K8644-induced cell death, provides quantitative data on its toxic effects, and presents detailed experimental protocols and troubleshooting advice to assist in mitigating these effects and ensuring reliable experimental outcomes.
Data Presentation: Cytotoxicity of Bay K8644
The cytotoxic effects of Bay K8644 vary depending on the cell type, concentration, and duration of exposure. Below is a summary of reported cytotoxic concentrations.
| Cell Line | Concentration | Effect | Reference |
| Human Liver Cancer (HepG2) | 25 and 100 nM | Stimulated cell death | [1] |
| Primary Hippocampal Neurons | 100 µM | Significant neurotoxicity after 5-minute exposure | [2] |
Signaling Pathways and Experimental Workflows
To understand and troubleshoot experiments involving Bay K8644, it is crucial to be familiar with the underlying signaling pathways and experimental workflows.
Bay K8644-Induced Apoptotic Signaling Pathway
Caption: Bay K8644-induced apoptotic signaling pathway.
General Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing cytotoxicity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with Bay K8644.
FAQs: General Issues
-
Q1: At what concentration does Bay K8644 become toxic?
-
A1: The toxic concentration of Bay K8644 is highly cell-type dependent. For example, in HepG2 human liver cancer cells, concentrations of 25 nM and 100 nM have been shown to stimulate cell death[1]. In primary hippocampal neurons, a 5-minute exposure to 100 µM Bay K8644 resulted in significant neurotoxicity[2]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic and toxic concentration ranges for your experiments.
-
-
Q2: How can I be sure that the observed cell death is due to Bay K8644 and not other factors?
-
A2: Always include appropriate controls in your experiments. These should include:
-
Vehicle control: Treat cells with the solvent used to dissolve Bay K8644 (e.g., DMSO) at the same final concentration as in the experimental wells.
-
Untreated control: Cells that are not exposed to Bay K8644 or the vehicle.
-
Positive control: A known inducer of apoptosis or cell death in your cell line to ensure your assay is working correctly.
-
-
-
Q3: Can the cytotoxic effects of Bay K8644 be reversed?
-
A3: The effects of Bay K8644 can be antagonized by L-type calcium channel blockers. For instance, in HepG2 cells, the effects of Bay K8644 on cell growth and death were abolished by verapamil, a calcium channel antagonist[1].
-
Troubleshooting: Cell Viability Assays (e.g., MTT Assay)
-
Q4: My MTT assay results show high variability between replicates. What could be the cause?
-
A4: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during plating.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You may need to increase the incubation time with the solubilization buffer or gently pipette up and down.
-
-
-
Q5: The absorbance values in my MTT assay are very low, even in the control wells.
-
A5: Low absorbance can be due to:
-
Low cell number: Optimize the initial cell seeding density.
-
Reduced metabolic activity: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Incorrect wavelength: Double-check that you are reading the absorbance at the correct wavelength for the formazan product (typically 570 nm).
-
-
Troubleshooting: Apoptosis Assays (e.g., TUNEL and Caspase Assays)
-
Q6: I am seeing high background staining in my TUNEL assay.
-
A6: High background can be caused by:
-
Over-fixation or over-permeabilization: Optimize the fixation and permeabilization steps for your cell type.
-
Excessive enzyme concentration: Titrate the TdT enzyme to find the optimal concentration.
-
DNA damage from other sources: Ensure your cell handling techniques are gentle to avoid inducing DNA breaks.
-
-
-
Q7: My caspase activity assay is not showing a significant increase in activity in my positive control.
-
A7: This could be due to:
-
Incorrect timing: The peak of caspase activation can be transient. Perform a time-course experiment to determine the optimal time point for measurement after inducing apoptosis.
-
Inactive reagents: Ensure that your assay reagents, especially the caspase substrate and enzyme, have been stored correctly and have not expired.
-
Cell lysate issues: Ensure complete cell lysis to release the caspases. The protein concentration of the lysate should also be within the optimal range for the assay.
-
-
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Bay K8644 and appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
TUNEL Assay for Apoptosis Detection
This is a general protocol for detecting DNA fragmentation in adherent cells.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with Bay K8644.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) according to the manufacturer's instructions, typically for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Visualization: Analyze the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Caspase-3 Activity Assay (Colorimetric)
This protocol provides a general outline for measuring the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with Bay K8644, harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the assay buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of color produced is proportional to the caspase-3 activity.
References
- 1. The calcium channel agonist Bay K 8644 promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex influence of the L-type calcium-channel agonist BayK8644(+/-) on N-methyl-D-aspartate responses and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Type Calcium Channel Agonists & Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of receptor desensitization when using L-type calcium channel agonists, with a focus on "Ca2+ channel agonist 1" as a representative compound of this class.
Frequently Asked Questions (FAQs)
Q1: What is L-type calcium channel desensitization and why is it a concern in my experiments?
A1: L-type calcium channel desensitization, also referred to as tachyphylaxis or rundown, is a phenomenon where the channel's response to a continuous or repeated application of an agonist diminishes over time. This is a critical concern in experimental settings as it can lead to a misinterpretation of results, underestimation of compound efficacy, and variability in your data. Understanding and mitigating desensitization is crucial for obtaining reliable and reproducible results in drug screening and physiological studies.
Q2: What are the primary molecular mechanisms responsible for the desensitization of L-type calcium channels?
A2: The desensitization of L-type calcium channels is a complex process primarily mediated by intracellular calcium levels and subsequent enzymatic activity. Key mechanisms include:
-
Calcium-Dependent Inactivation (CDI): Increased intracellular Ca2+ concentration following channel activation leads to Ca2+ binding to calmodulin (CaM). The Ca2+/CaM complex then interacts with the channel, promoting its transition into an inactivated state.
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation: Elevated intracellular Ca2+ also activates CaMKII. Activated CaMKII can phosphorylate the L-type calcium channel, which has been shown to contribute to a decrease in channel activity over time.[1][2]
-
Role of Protein Phosphatases: Protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), play a crucial role in counteracting the effects of kinases.[3][4] The balance between kinase and phosphatase activity dictates the phosphorylation state of the channel and, consequently, its sensitivity.
Q3: How can I prevent or minimize L-type calcium channel desensitization in my experiments?
A3: Several strategies can be employed to mitigate desensitization:
-
Optimize Agonist Concentration and Exposure Time: Use the lowest effective concentration of the agonist and minimize the duration of exposure to reduce the extent of Ca2+ influx and subsequent desensitization.
-
Use of Intracellular Calcium Chelators: Including a calcium chelator like BAPTA or EGTA in your patch pipette solution can help buffer the rise in intracellular calcium, thereby reducing calcium-dependent inactivation.
-
Inhibition of CaMKII: Pre-incubation with a CaMKII inhibitor, such as KN-93, can prevent the phosphorylation of the channel and reduce desensitization.[1]
-
Modulation of Protein Phosphatase Activity: While less straightforward, modulating phosphatase activity can also be a strategy. For instance, using phosphatase inhibitors like okadaic acid can paradoxically increase L-type calcium current by preventing dephosphorylation of sites that maintain channel activity, but this approach should be used with caution as it can have widespread cellular effects.[5]
Troubleshooting Guides
Problem 1: Rapid decline in L-type calcium channel current during whole-cell patch-clamp recording after applying "this compound".
Possible Cause: Calcium-dependent inactivation (CDI) due to excessive Ca2+ influx.
Solutions:
-
Reduce Extracellular Ca2+ Concentration: Lower the concentration of Ca2+ in your external recording solution to decrease the driving force for Ca2+ entry.
-
Include a Fast Ca2+ Chelator in the Pipette Solution: Use BAPTA (10 mM) instead of EGTA in your intracellular solution. BAPTA is a faster Ca2+ chelator and is more effective at buffering localized Ca2+ microdomains near the channel pore.
-
Apply a CaMKII Inhibitor: Pre-incubate your cells with a specific CaMKII inhibitor, such as KN-93 (1-10 µM), for 15-30 minutes before recording. This will help prevent phosphorylation-dependent desensitization.[1]
Problem 2: High variability in agonist-induced intracellular calcium signals measured with Fura-2 AM.
Possible Cause: Cell-to-cell differences in desensitization rates.
Solutions:
-
Standardize Agonist Application: Use a perfusion system to ensure rapid and uniform application of the agonist to all cells simultaneously.
-
Shorten the Measurement Window: Analyze the initial peak of the calcium response, as this is less likely to be affected by desensitization compared to sustained responses.
-
Pre-treatment with a Phosphatase Inhibitor: In some systems, pre-treating with a low concentration of a phosphatase inhibitor like okadaic acid (e.g., 1 µM) may help to maintain a consistent phosphorylation state of the channels across the cell population, though this should be empirically tested for your specific cell type.[5]
Problem 3: Decreased cell surface expression of L-type calcium channels observed in biotinylation assays after prolonged agonist treatment.
Possible Cause: Agonist-induced internalization of the channels.
Solutions:
-
Time-Course Experiment: Perform a time-course experiment to determine the onset of internalization. Shorter agonist incubation times may allow for the measurement of channel activity before significant internalization occurs.
-
Inhibit Endocytosis: Use inhibitors of clathrin-mediated endocytosis, such as sucrose (hypertonic solution) or dynasore, to block the internalization pathway. This can help to maintain the channels at the cell surface.
-
Investigate the Role of β-arrestins: While the direct role of β-arrestins in voltage-gated calcium channel internalization is less established than for GPCRs, consider experiments using siRNA to knockdown β-arrestin expression to see if it affects agonist-induced internalization in your system.
Data Presentation
Table 1: Potency of Common L-type Calcium Channel Agonists
| Agonist | EC50 | Cell Type/System | Reference |
| (±)-Bay K 8644 | 17.3 nM | Various | [6][7] |
| (S)-(-)-Bay K 8644 | ~14-21 nM | Smooth muscle cells | [8][9] |
| FPL 64176 | ~100-300 nM | Smooth muscle cells | [8] |
Table 2: Modulators of L-type Calcium Channel Desensitization
| Modulator | Target | Effect on Desensitization | Typical Concentration | Reference |
| KN-93 | CaMKII | Reduces | 1-10 µM | [1] |
| BAPTA | Intracellular Ca2+ | Reduces | 10 mM (in pipette) | |
| Okadaic Acid | Protein Phosphatases 1 and 2A | Can reduce (by enhancing phosphorylation that maintains activity) | 0.1-1 µM | [5] |
| Nimodipine | L-type Ca2+ Channel | Blocks channel, preventing activation and subsequent desensitization | 1-10 µM | [10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA (or 10 BAPTA), 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
To assess desensitization, apply a train of depolarizing pulses or a prolonged application of the agonist via a perfusion system.
-
Record the peak current amplitude of each response to quantify the rate and extent of desensitization.
-
Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Measurement:
-
Use a fluorescence plate reader or microscope equipped for ratiometric imaging.
-
Excite Fura-2 at 340 nm and 380 nm and measure the emission at 510 nm.[14]
-
Establish a baseline fluorescence ratio.
-
Apply "this compound" and record the change in the 340/380 nm fluorescence ratio over time.
-
The decrease in the peak or sustained phase of the calcium response upon repeated agonist application indicates desensitization.
-
Protocol 3: Cell Surface Biotinylation for Quantifying Channel Internalization
-
Cell Treatment: Treat cells with "this compound" for the desired time points at 37°C to induce internalization. Include an untreated control.
-
Biotinylation:
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells and collect the total protein.
-
Incubate the lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
-
Western Blotting:
-
Elute the biotinylated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody specific for the L-type calcium channel α1 subunit.
-
A decrease in the amount of biotinylated channel protein in the agonist-treated samples compared to the control indicates internalization.
-
Mandatory Visualizations
Caption: Signaling pathway of L-type calcium channel desensitization.
Caption: Workflow for measuring agonist-induced calcium influx and desensitization.
References
- 1. Frontiers | CaMKII Inhibition is a Novel Therapeutic Strategy to Prevent Diabetic Cardiomyopathy [frontiersin.org]
- 2. CaMKII Regulation of Cardiac Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein phosphatase-1 inhibitor-2 promotes PP1γ positive regulation of synaptic transmission [frontiersin.org]
- 4. Frontiers | The serine-threonine protein phosphatases that regulate the thiazide-sensitive NaCl cotransporter [frontiersin.org]
- 5. Opposite effects of phosphatase inhibitors on L-type calcium and delayed rectifier currents in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bay K 8644 reveals two components of L-type Ca2+ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. hellobio.com [hellobio.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
Troubleshooting unexpected results with "Ca2+ channel agonist 1" in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Ca2+ channel agonist 1" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary targets?
"this compound" is a chemical compound that functions as both an agonist of N-type voltage-gated calcium channels (Cav2.2) and an inhibitor of Cyclin-dependent kinase 2 (Cdk2).[1][2][3][4] Its dual activity makes it a subject of interest for potential therapeutic applications related to motor nerve terminal dysfunction.[1][2][3][4]
Q2: What are the key pharmacological parameters for "this compound"?
The activity of "this compound" is characterized by the following parameters:
Q3: How should I dissolve and store "this compound"?
For in vitro experiments, "this compound" can be dissolved in DMSO, with sonication recommended to aid dissolution.[3] Stock solutions in DMSO can be stored at -80°C for up to one year. The powder form is stable for up to 3 years when stored at -20°C.[3]
Troubleshooting Unexpected Experimental Results
Issue 1: No observable effect or weaker than expected agonist activity on calcium influx.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the compound has been stored correctly (powder at -20°C, DMSO stock at -80°C).[3] Prepare fresh stock solutions if degradation is suspected. |
| Incorrect Concentration | Verify calculations for serial dilutions. The EC50 for N-type Ca2+ channel agonism is 14.23 μM; ensure the final concentration in your assay is appropriate to elicit a response.[1][2][3][4] |
| Low Expression of N-type Ca2+ Channels | Confirm the expression of N-type Ca2+ channels (Cav2.2) in your cell line or primary culture using techniques like qPCR, Western blot, or immunocytochemistry. |
| Suboptimal Assay Conditions | For calcium imaging, ensure proper loading of the calcium indicator dye (e.g., Fluo-4 AM) and maintain physiological temperature (37°C), as channel kinetics can be temperature-sensitive.[5] For electrophysiology, check the composition of your internal and external solutions and ensure a stable giga-seal. |
| Voltage-Dependence of Agonist Action | The effect of some dihydropyridine Ca2+ agonists can be dependent on the holding potential.[2] Consider varying the holding potential in electrophysiology experiments to see if it influences the agonist effect. |
Issue 2: Observed effects are not consistent with N-type Ca2+ channel activation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects (Cdk2 Inhibition) | The primary off-target effect of "this compound" is the inhibition of Cdk2 (IC50 = 3.34 μM).[1][2][3][4] To distinguish between N-type Ca2+ channel agonism and Cdk2 inhibition, consider the following controls: 1. Use a selective N-type Ca2+ channel blocker: Pre-incubate your cells with a selective N-type Ca2+ channel blocker (e.g., ω-conotoxin GVIA). If the effect of "this compound" is abolished, it is likely mediated by N-type Ca2+ channels. 2. Use a selective Cdk2 inhibitor: Treat cells with a selective Cdk2 inhibitor (that does not affect Ca2+ channels) to see if it phenocopies the unexpected results. 3. siRNA knockdown of Cdk2: Use siRNA to reduce the expression of Cdk2.[6][7] If the effect of "this compound" persists in Cdk2 knockdown cells, it is independent of Cdk2 inhibition. |
| Activation of Other Calcium Channels | While "this compound" is reported to be an N-type agonist, cross-reactivity with other voltage-gated calcium channels (e.g., L-type, P/Q-type) at higher concentrations is possible. Use selective blockers for other channel types to rule out their involvement. |
| Indirect Effects on Intracellular Calcium Stores | The compound might indirectly affect calcium release from intracellular stores (e.g., endoplasmic reticulum). Perform experiments in calcium-free external solution to isolate the contribution of intracellular calcium release. |
Data Summary
| Parameter | Value | Target | Reference |
| EC50 (Agonism) | 14.23 μM | N-type Ca2+ channel | [1][2][3][4] |
| IC50 (Inhibition) | 3.34 μM | Cdk2 | [1][2][3][4] |
Experimental Protocols
Calcium Imaging of Intracellular Calcium Influx using Fluo-4 AM
This protocol is designed to measure changes in intracellular calcium concentration in response to "this compound" in cultured cells.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution at a final concentration of 1-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with the physiological buffer to remove excess dye.
-
Add fresh physiological buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature before imaging.
-
-
Image Acquisition:
-
Place the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging.
-
Excite Fluo-4 at ~488 nm and collect emission at ~515 nm.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add "this compound" at the desired final concentration and continue recording the fluorescence signal to observe any changes in intracellular calcium.
-
As a positive control, at the end of the experiment, add a calcium ionophore (e.g., ionomycin) to elicit a maximal calcium response.
-
Whole-Cell Patch-Clamp Electrophysiology for N-type Ca2+ Channel Currents
This protocol is for recording N-type calcium channel currents in response to "this compound".
-
Solutions:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl2 (as the charge carrier to avoid calcium-dependent inactivation), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Cell Preparation and Recording:
-
Use cells expressing N-type calcium channels.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 100 ms).
-
-
Data Acquisition:
-
Record baseline currents in the absence of the agonist.
-
Perfuse the cell with the external solution containing "this compound" at the desired concentration.
-
Record currents in the presence of the agonist to observe any potentiation of the N-type current.
-
To confirm the current is through N-type channels, apply a selective blocker like ω-conotoxin GVIA at the end of the experiment.
-
Visualizations
Caption: Dual mechanism of action of "this compound".
Caption: General experimental workflow for studying "this compound".
Caption: Troubleshooting logic for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of N- and P/Q-Type Voltage-Gated Calcium Channel Current Inhibition | Journal of Neuroscience [jneurosci.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of L-Type Calcium Channel Agonists: FPL 64176 vs. Bay K 8644
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between L-type calcium channel agonists is critical for designing targeted and effective experimental strategies. This guide provides an objective comparison of two widely used L-type calcium channel activators, FPL 64176 and Bay K 8644, supported by experimental data.
FPL 64176, a benzoylpyrrole, and Bay K 8644, a 1,4-dihydropyridine, are both potent activators of L-type calcium channels (LTCCs), which play a crucial role in various physiological processes, including cardiac muscle contraction, smooth muscle function, and neuronal signaling. While both compounds enhance calcium influx through these channels, they exhibit distinct pharmacological profiles, affecting channel kinetics and cellular responses differently.
Quantitative Data Comparison
The following table summarizes the key quantitative differences in the effects of FPL 64176 and Bay K 8644 on L-type calcium channels, based on electrophysiological and functional studies.
| Parameter | FPL 64176 | Bay K 8644 | Key Findings & References |
| Chemical Class | Benzoylpyrrole | 1,4-Dihydropyridine | Structurally distinct classes of LTCC agonists.[1] |
| Potency (EC50) | ~16 nM - 211 nM[2] | ~17.3 nM[3][4] | Both are potent activators, with FPL 64176 being reported as up to 40-fold more potent as a positive inotrope in guinea pig atria. |
| Efficacy (Maximal Response) | Higher efficacy; produces a greater maximal contractile response and a larger increase in whole-cell Ca2+ current amplitude.[1][2] | Lower efficacy compared to FPL 64176.[1] | At 300 nM, FPL 64176 increased whole-cell Ca2+ channel current by 484 ± 100%, while (S)-Bay K 8644 increased it by 249 ± 14%.[1] |
| Effect on Channel Activation | Significantly slows the rate of Ca2+ channel current activation.[1][5] | Little to no effect on the rate of Ca2+ channel activation.[1] | This difference in activation kinetics suggests distinct mechanisms of action on the channel protein.[5] |
| Effect on Channel Inactivation | Significantly slows the rate of Ca2+ channel current inactivation.[1][5] | Significantly enhances the rate of Ca2+ channel current inactivation.[1][5] | The opposing effects on inactivation are a key differentiator between the two compounds.[5] |
| Effect on Tail Current Decay | Produces biexponential tail current decay with both fast and slow components.[1] | Produces monoexponential tail current decay.[1] | The biexponential decay with FPL 64176 suggests a more complex interaction with the channel's closing mechanism.[1] |
| Single-Channel Effects | Greatly lengthens channel open time.[5] | Increases the open time of the channel.[4] | Both agonists prolong the open state of the channel, contributing to increased Ca2+ influx.[4][5] |
| Washout Time | Long (~40 minutes).[2] | Short (<1 minute).[2] | The prolonged effect of FPL 64176 after washout indicates a slower dissociation from the channel.[2] |
| Selectivity | May inhibit N-type calcium channels at higher concentrations (~10 µM).[6] | Primarily selective for L-type calcium channels. | Caution is advised when using FPL 64176 in systems with multiple calcium channel subtypes.[6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of these agonists on L-type calcium channels and a typical experimental workflow for their characterization.
Caption: Mechanism of L-Type Ca2+ Channel Agonist Action.
Caption: Experimental Workflow for Agonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of L-type calcium channel agonists. Below are summaries of common experimental protocols.
1. Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ionic currents flowing through L-type calcium channels in the membrane of a single cell.
-
Cell Preparation: Cardiomyocytes, neurons, or cell lines expressing L-type calcium channels (e.g., HEK293) are isolated and cultured on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included to block sodium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured to allow for electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.
-
Voltage steps are applied to depolarize the membrane and activate the L-type calcium channels.
-
The resulting inward currents are recorded and amplified.
-
The agonist (FPL 64176 or Bay K 8644) is applied to the external solution, and the changes in current amplitude and kinetics are measured.
-
-
Data Analysis: Current-voltage (I-V) relationships, activation and inactivation kinetics, and dose-response curves are generated to determine the potency and efficacy of the agonist.
2. Calcium Imaging
This method allows for the visualization of changes in intracellular calcium concentration in response to agonist application.
-
Cell Preparation: Cells are cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside.
-
Imaging:
-
The coverslip with the dye-loaded cells is mounted on a fluorescence microscope.
-
Cells are continuously perfused with a physiological saline solution.
-
A baseline fluorescence is recorded.
-
The L-type calcium channel agonist is added to the perfusion solution.
-
Changes in fluorescence intensity, which correlate with changes in intracellular calcium, are recorded over time.
-
-
Data Analysis: The change in fluorescence intensity (or the ratio of fluorescence at different excitation wavelengths for ratiometric dyes like Fura-2) is quantified to determine the magnitude and kinetics of the calcium response induced by the agonist.
Summary and Conclusion
Both FPL 64176 and Bay K 8644 are invaluable tools for studying L-type calcium channels. However, their distinct effects on channel kinetics make them suitable for different experimental questions.
-
Bay K 8644 is a classic L-type channel agonist that primarily increases the channel's open probability with minimal effects on activation kinetics.[1] Its rapid washout makes it suitable for experiments requiring reversible channel modulation.[2]
-
FPL 64176 is a more potent and efficacious agonist that not only increases the open probability but also significantly slows both the activation and inactivation of the channel.[1][5] This results in a much more prolonged calcium influx. Its slow washout characteristics should be considered in experimental design.[2]
The choice between FPL 64176 and Bay K 8644 will depend on the specific aims of the research. For studies requiring a strong and sustained activation of L-type channels, FPL 64176 may be the preferred compound. For experiments where a more transient and reversible activation is desired, Bay K 8644 would be more appropriate. Researchers should also be mindful of the potential off-target effects of FPL 64176 on other calcium channel subtypes at higher concentrations.[6] A thorough understanding of these differences is essential for the accurate interpretation of experimental results and the advancement of drug development targeting L-type calcium channels.
References
- 1. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes [pubmed.ncbi.nlm.nih.gov]
- 6. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ca2+ channel agonist 1" efficacy compared to other dihydropyridine agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Ca2+ channel agonist 1 with other well-established dihydropyridine Ca2+ channel agonists, supported by experimental data. This document outlines the distinct mechanisms of action and presents a comparative analysis of their performance.
Introduction
Voltage-gated calcium channels (VGCCs) are critical for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Modulators of these channels, particularly agonists, are invaluable tools in neuroscience and cardiovascular research. This guide focuses on "this compound," an N-type Ca2+ channel agonist, and compares its efficacy with the widely studied L-type dihydropyridine agonists, Bay K8644 and FPL 64176. While "this compound" is not a dihydropyridine, this comparison is crucial for researchers to understand their distinct pharmacological profiles and select the appropriate tool for their experimental needs.
"this compound" is a unique compound that not only acts as an agonist of N-type Ca2+ channels but also functions as an inhibitor of cyclin-dependent kinase 2 (Cdk2).[1][2][3] Its primary therapeutic potential is being explored for the treatment of motor nerve terminal dysfunction.[1][2] In contrast, dihydropyridine agonists like Bay K8644 and FPL 64176 are potent activators of L-type Ca2+ channels and are extensively used to study cardiovascular function and neuronal processes.[4][5][6]
Comparative Efficacy and Potency
The efficacy of these agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.
| Compound | Channel Type Specificity | EC50 (µM) | Primary Application | Reference |
| This compound | N-type Agonist, Cdk2 Inhibitor | 14.23 (N-type Ca2+ channel), 3.34 (Cdk2) | Motor nerve terminal dysfunction research | [1][2][3] |
| Bay K8644 | L-type Agonist | ~0.01-1 | Cardiovascular and neuroscience research | [4][6] |
| FPL 64176 | L-type Agonist | ~0.1-1 | Cardiovascular and neuroscience research | [4][5] |
Note: The EC50 values for Bay K8644 and FPL 64176 can vary depending on the experimental system (e.g., cell type, tissue).
Mechanism of Action: Signaling Pathways
The distinct channel specificities of these agonists lead to the activation of different downstream signaling pathways.
Caption: Signaling pathways for N-type and L-type Ca2+ channel agonists.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for assessing the efficacy of these Ca2+ channel agonists.
Electrophysiology (Patch-Clamp)
This technique is used to measure the ion flow through single channels or whole cells.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Protocol Details:
-
Cell Preparation: Cultured cells (e.g., dorsal root ganglion neurons for N-type channels, or cardiomyocytes for L-type channels) are plated on glass coverslips.
-
Solutions:
-
Pipette Solution (Intracellular): Typically contains Cs-based salts to block K+ channels, a Ca2+ buffer (e.g., EGTA), and ATP/GTP.
-
Bath Solution (Extracellular): Contains physiological concentrations of ions, with Ba2+ often substituted for Ca2+ to increase current amplitude and reduce Ca2+-dependent inactivation.
-
-
Recording:
Calcium Imaging
This method allows for the measurement of intracellular Ca2+ concentration changes in response to agonist application.
Caption: Experimental workflow for calcium imaging.
Protocol Details:
-
Dye Loading: Cells are incubated with a Ca2+-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer.
-
Imaging:
-
A baseline fluorescence is recorded.
-
The agonist is added to the imaging chamber.
-
Changes in fluorescence, corresponding to changes in intracellular Ca2+ concentration, are recorded over time.[7]
-
-
Analysis: The change in fluorescence intensity (ΔF/F0) is calculated to quantify the Ca2+ response.
Conclusion
"this compound" and dihydropyridine agonists represent two distinct classes of Ca2+ channel modulators with different specificities and, consequently, different physiological effects. While "this compound" selectively targets N-type channels and also exhibits Cdk2 inhibitory activity, dihydropyridines like Bay K8644 and FPL 64176 are potent activators of L-type channels. This comparative guide highlights these differences to aid researchers in selecting the most appropriate compound for their studies, whether they are investigating neurotransmission, cardiovascular physiology, or other Ca2+-dependent processes. The provided experimental frameworks offer a starting point for the in-depth characterization of these and other novel Ca2+ channel modulators.
References
- 1. This compound | CDK | Calcium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An L-type calcium channel agonist, bay K8644, extends the window of intervention against ischemic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating Calcium Channel Agonist Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a Ca2+ channel agonist engages its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for validating target engagement, supported by experimental data and detailed protocols.
This document outlines and contrasts several mainstream techniques: functional calcium imaging using fluorescent dyes and genetically encoded biosensors, direct binding assessment with resonance energy transfer (RET) technologies, the gold standard of electrophysiology, and thermal stability shift assays. Each method offers distinct advantages and limitations in terms of throughput, sensitivity, and the type of data generated.
Comparison of Key Methods for Validating Ca2+ Channel Agonist Target Engagement
| Method | Principle | Typical Readout | Throughput | Quantitative Metrics | Strengths | Limitations |
| Fluorescent Dye Calcium Imaging (e.g., Fluo-8) | A cell-permeant fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to intracellular Ca2+. | Fluorescence intensity change over time. | High | EC50, Signal-to-Background (S/B) Ratio, Z'-Factor | Simple, cost-effective, amenable to high-throughput screening (HTS). | Indirect measure of target engagement, potential for off-target effects, dye loading can be cytotoxic. |
| Genetically Encoded Ca2+ Indicators (GECIs, e.g., GCaMP) | A genetically expressed protein that fluoresces upon Ca2+ binding. Can be targeted to specific subcellular compartments. | Fluorescence intensity change over time. | Medium to High | EC50, S/B Ratio, Z'-Factor | Targetable to specific organelles, suitable for long-term studies and in vivo imaging. | Requires genetic modification of cells, may have slower kinetics than dyes. |
| Förster Resonance Energy Transfer (FRET) | Measurement of energy transfer between two fluorescent proteins fused to a Ca2+ binding protein or the channel itself. | Ratiometric change in fluorescence emission. | Medium | EC50, FRET efficiency change | Provides insights into conformational changes, ratiometric nature reduces artifacts from expression level variations. | Can have a lower signal-to-noise ratio compared to intensity-based methods, requires careful construct design. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measurement of energy transfer from a luciferase donor to a fluorescent acceptor-labeled ligand or channel subunit. | Ratiometric change in light emission. | Medium to High | IC50, Kd, kon, koff | Directly measures ligand binding, independent of channel function; can determine binding kinetics.[1] | Requires generation of specific luciferase fusion proteins and fluorescent ligands. |
| Electrophysiology (Patch-Clamp) | Direct measurement of ion channel currents in response to voltage changes and compound application. | Ion current amplitude and kinetics. | Low | IC50/EC50, current-voltage (I-V) relationship | Gold standard for functional characterization of ion channels, provides direct evidence of channel modulation. | Low throughput, technically demanding, not suitable for large-scale screening. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of the target protein upon ligand binding in intact cells. | Amount of soluble protein at different temperatures. | Low to Medium | Thermal shift (ΔTm), IC50 | Label-free, confirms direct physical interaction between the compound and the target protein. | Not all binding events result in a detectable thermal shift, can be technically challenging for membrane proteins. |
Quantitative Performance of Target Engagement Assays
The following tables summarize typical quantitative data obtained for various methods. It is important to note that these values can vary significantly depending on the specific Ca2+ channel, agonist, cell type, and experimental conditions.
Functional Assays: Calcium Imaging
| Assay Type | Agonist/Channel | Cell Line | EC50 | Z'-Factor | Reference |
| Fluo-8 NW Calcium Assay | Carbachol / Muscarinic Receptors | HEK-293 | ~1.2 µM | Not Reported | [2][3] |
| GCaMP6s-CAAX Calcium Assay | T-type Ca2+ channel activators | HEK293 | Not Reported | 0.3 - 0.7 | [4] |
Direct Binding and Functional Characterization
| Method | Agonist/Antagonist / Channel | Reported Value | Reference |
| Electrophysiology | Nifedipine / L-type Ca2+ channel | IC50 = 0.2 µM | [5] |
| Electrophysiology | Nifedipine / L-type Ca2+ channel | IC50 = 0.3 µM | [1][6] |
| BRET | Unlabeled ligands / TRPML1 | KdA = 2.8 µM and 19.8 µM | [1] |
| Vendor Data | (±)-Bay K 8644 / L-type Ca2+ channel | EC50 = 17.3 nM | [6][7][8] |
Signaling Pathways and Experimental Workflows
Signaling Downstream of Voltage-Gated Ca2+ Channel Activation
Activation of voltage-gated calcium channels (VGCCs) by an agonist leads to an influx of Ca2+, which acts as a second messenger to trigger a multitude of cellular responses. This includes direct effects on other ion channels, activation of calcium-dependent enzymes, and changes in gene expression.
Experimental Workflow for Fluorescent Dye-Based Calcium Imaging
This workflow outlines the key steps for assessing Ca2+ channel agonist activity using a fluorescent dye like Fluo-8.
Logical Relationship for BRET-Based Target Engagement Assay
The BRET assay for target engagement relies on the principle of competitive binding between a fluorescently labeled tracer and an unlabeled test compound (e.g., Ca2+ channel agonist 1).
Experimental Protocols
Fluo-8 No-Wash Calcium Assay Protocol
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Cells expressing the Ca2+ channel of interest
-
Black-wall, clear-bottom 96-well microplate
-
Fluo-8 NW Calcium Assay Kit (containing Fluo-8 dye, Pluronic F-127, and assay buffer)
-
This compound
-
Fluorescence microplate reader with bottom-read capabilities and liquid handling
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them overnight in a 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
For suspension cells, on the day of the assay, pellet the cells and resuspend them in assay buffer.
-
-
Dye Loading Solution Preparation:
-
Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions, typically by mixing the Fluo-8 stock solution with the assay buffer containing Pluronic F-127.[3]
-
-
Cell Loading:
-
Add 100 µL of the Fluo-8 dye-loading solution to each well of the cell plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence microplate reader.
-
Program the instrument to add the this compound at the desired concentrations.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[3]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Plot the dose-response curve of the agonist and determine the EC50 value.
-
NanoBRET Target Engagement Assay for an Ion Channel (Adapted from TRPML1 Protocol)
This protocol provides a framework for a NanoBRET target engagement assay for a Ca2+ channel.
Materials:
-
HEK293T cells
-
Expression vector for the Ca2+ channel of interest fused to NanoLuc (Nluc) luciferase
-
Fluorescently labeled tracer compound that binds to the Ca2+ channel
-
This compound (unlabeled test compound)
-
Opti-MEM
-
Nano-Glo® Live Cell Reagent
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection:
-
Transfect HEK293T cells with the plasmid encoding the Ca2+ channel-Nluc fusion protein.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Add serial dilutions of the this compound to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Reagent to all wells to provide the substrate for Nluc.
-
Immediately measure the luminescence at two wavelengths: one for the Nluc donor (~460 nm) and one for the fluorescent tracer acceptor (e.g., ~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the agonist concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Cellular Thermal Shift Assay (CETSA) for a Multi-Pass Transmembrane Protein
This protocol is a generalized procedure for performing CETSA on a membrane protein like a Ca2+ channel.
Materials:
-
Cells expressing the Ca2+ channel of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing a mild non-ionic detergent (e.g., digitonin or NP-40) and protease inhibitors
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the Ca2+ channel
Procedure:
-
Compound Treatment:
-
Treat intact cells with the this compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Lysis and Centrifugation:
-
Lyse the cells by adding the lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the soluble Ca2+ channel protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both the agonist-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement. The IC50 can be determined by performing the assay at a fixed temperature with varying agonist concentrations.
-
References
- 1. A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. (+/-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide: FPL 64176 vs. Bay K 8644 in Cardiac Tissue
For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcium channel agonists is critical for advancing cardiovascular research and therapeutic strategies. This guide provides a detailed comparison of two prominent L-type Ca2+ channel agonists, FPL 64176 and Bay K 8644, with a focus on their effects on cardiac tissue.
While the initial query specified "Ca2+ channel agonist 1," this is a non-specific term. Therefore, this guide will compare FPL 64176 to the well-characterized and structurally distinct L-type calcium channel agonist, Bay K 8644, which serves as a scientifically relevant and informative comparator. Both compounds are known to enhance Ca2+ influx through L-type calcium channels, leading to positive inotropic effects in cardiac muscle. However, their mechanisms of action and electrophysiological signatures exhibit key distinctions.
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the key quantitative parameters of FPL 64176 and Bay K 8644 based on available experimental data.
Table 1: Potency and Efficacy in Cardiac and Vascular Preparations
| Parameter | FPL 64176 | (S)-Bay K 8644 | Tissue/Preparation |
| EC50 (Contractile Response) | 2.11 x 10-7 M[1] | - | Rat Tail Artery |
| EC50 (L-type Ca2+ Channel Activation) | 16 nM | 17.3 nM[2] | Not specified |
| Maximum Tension Response | ~2-fold higher than (S)-Bay K 8644[1] | - | Rat Tail Artery |
| Positive Inotropic Potency | 40-fold more potent than Bay K 8644 | - | Guinea Pig Atria |
| KD (Binding Affinity) | - | 4.3 nM[3] | Atrial Myocytes |
Table 2: Electrophysiological Effects on Cardiac L-type Ca2+ Channels
| Parameter | FPL 64176 | Bay K 8644 | Cell Type/Preparation |
| Effect on Current Amplitude | Dramatically increases[1][4] | Increases[2][5] | Neonatal Rat Ventricular Myocytes, A7r5 Smooth Muscle Cells, Guinea Pig and Calf Myocardial Cells |
| Activation Kinetics | Slows[4][6] | - | Neonatal Rat Ventricular Cells, Isolated Rat Ventricular Myocytes |
| Inactivation Kinetics | Slows[4][6] | Accelerates current decay[6] | Neonatal Rat Ventricular Cells, Isolated Rat Ventricular Myocytes |
| Voltage Dependence of Activation | ~10 mV negative shift[6] | ~23 mV negative shift[3] | Isolated Rat Ventricular Myocytes, Atrial Myocytes |
| Voltage Dependence of Inactivation | ~10 mV negative shift[6] | Hyperpolarizing shift[7] | Isolated Rat Ventricular Myocytes, Calf Purkinje Fibers and Rat Ventricular Myocytes |
| Single Channel Open Time | Greatly lengthens[6] | Prolongs[2][3] | Isolated Rat Ventricular Myocytes, Atrial Myocytes |
| Mean Closed Times | Modest effects[6] | Not affected[3] | Isolated Rat Ventricular Myocytes, Atrial Myocytes |
Mechanism of Action: Distinct Molecular Interactions
Both FPL 64176 and Bay K 8644 are L-type calcium channel agonists, but they achieve this through different mechanisms and binding sites.
FPL 64176 , a benzoylpyrrole derivative, is a nondihydropyridine activator.[8] It is believed to bind to a novel site on the extracellular face of the L-type Ca2+ channel.[4][9] Its mechanism involves slowing both the activation and inactivation kinetics of the channel, leading to a prolonged influx of Ca2+.[4][6] FPL 64176 has also been shown to activate cardiac ryanodine receptors (RyR2), the primary calcium release channels in the sarcoplasmic reticulum, by reducing their sensitivity to Ca2+-induced inactivation.[8][10] This dual action on both sarcolemmal Ca2+ entry and sarcoplasmic reticulum Ca2+ release contributes to its potent inotropic effect.
Bay K 8644 is a dihydropyridine compound and a structural analog of nifedipine.[5] It acts by modifying the gating kinetics of the L-type Ca2+ channel, favoring a mode of gating with a high probability of opening.[8] This is primarily achieved by prolonging the mean open time of the channel without significantly affecting the closed time.[3] Bay K 8644 causes a significant hyperpolarizing shift in the voltage-dependence of channel activation.[3] Unlike FPL 64176, Bay K 8644 accelerates the rate of current decay during depolarization.[6]
Signaling Pathways and Experimental Visualization
To illustrate the mechanisms and experimental approaches, the following diagrams are provided in DOT language.
Caption: Signaling pathways of FPL 64176 and Bay K 8644 in cardiac myocytes.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocols
The following outlines a typical experimental protocol for characterizing the effects of Ca2+ channel agonists on cardiac myocytes using the whole-cell patch-clamp technique, as inferred from the methodologies described in the cited literature.
1. Cardiomyocyte Isolation:
-
Source: Ventricular tissue from neonatal or adult rats, guinea pigs, or calves.
-
Procedure: Hearts are typically excised and mounted on a Langendorff apparatus for retrograde perfusion with a Ca2+-free buffer containing collagenase and protease to digest the extracellular matrix. The ventricles are then minced and gently agitated to release individual myocytes.
-
Solutions:
-
Ca2+-free buffer: (in mM) 120 NaCl, 5.4 KCl, 5 MgSO4, 5 sodium pyruvate, 20 glucose, 20 taurine, 10 HEPES, pH adjusted to 7.4.
-
Enzyme solution: Ca2+-free buffer supplemented with collagenase (e.g., Type II) and protease (e.g., Type XIV).
-
2. Whole-Cell Patch-Clamp Electrophysiology:
-
Setup: An inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
External Solution (for recording L-type Ca2+ currents): (in mM) 135 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. Na+ and K+ currents are often blocked by tetrodotoxin (TTX) and Cs+, respectively.
-
Internal (Pipette) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 0.1 GTP, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
Voltage-Clamp Protocol:
-
Holding Potential: -80 mV to inactivate Na+ channels.
-
Test Pulses: Depolarizing steps of varying voltages (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 200-300 ms to elicit Ca2+ currents.
-
-
Drug Application: FPL 64176 or Bay K 8644 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external solution. The drug-containing solution is applied to the cell via a perfusion system.
3. Data Analysis:
-
Current-Voltage (I-V) Relationship: Peak inward current at each test potential is plotted against the corresponding voltage to generate an I-V curve.
-
Activation and Inactivation Kinetics: The time course of current activation and inactivation is fitted with exponential functions to determine the respective time constants.
-
Dose-Response Curves: The effect of increasing concentrations of the agonist on the peak Ca2+ current is measured to determine the EC50 value.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed effects.
Conclusion
FPL 64176 and Bay K 8644 are both potent L-type Ca2+ channel agonists that enhance cardiac contractility. However, they exhibit distinct pharmacological and electrophysiological profiles. FPL 64176, a nondihydropyridine, acts at a novel extracellular site to slow both activation and inactivation, and also modulates RyR2 function. In contrast, the dihydropyridine Bay K 8644 prolongs channel open time and shifts the voltage dependence of activation. These differences are crucial for researchers designing experiments to probe the structure and function of L-type Ca2+ channels and for drug development professionals exploring novel inotropic agents. The choice between these agonists will depend on the specific experimental goals and the desired modulation of calcium channel kinetics.
References
- 1. Pharmacological, radioligand binding, and electrophysiological characteristics of FPL 64176, a novel nondihydropyridine Ca2+ channel activator, in cardiac and vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new site for the activation of cardiac calcium channels defined by the nondihydropyridine FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation of cardiac ryanodine receptors by the calcium channel agonist FPL-64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Calcium Channel Agonists: "Ca2+ channel agonist 1" vs. L-type Openers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of "Ca2+ channel agonist 1", a novel N-type calcium channel agonist, with the well-established L-type calcium channel openers, Bay K8644 and FPL 64176. This document synthesizes available experimental data to highlight the distinct pharmacological profiles of these compounds, offering insights into their potential research and therapeutic applications.
Introduction
Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Pharmacological modulation of these channels with agonists, or openers, provides a powerful tool for investigating their function and exploring their therapeutic potential. This guide focuses on a comparative analysis of "this compound", a compound with reported agonist activity at N-type VGCCs, against Bay K8644 and FPL 64176, two extensively studied L-type VGCC agonists. The primary distinction lies in their selectivity for different classes of calcium channels, leading to divergent physiological effects.
Overview of Compared Calcium Channel Agonists
"this compound" (also known as Compound 13d) is a recently identified molecule that uniquely targets N-type (CaV2.2) calcium channels.[1][2][3][4] In contrast, Bay K8644 and FPL 64176 are classical L-type (CaV1.x) calcium channel agonists, though they belong to different chemical classes (dihydropyridine and benzoylpyrrole, respectively) and exhibit distinct modulatory effects on channel gating.
Quantitative Comparison of Agonist Potency
The following table summarizes the half-maximal effective concentrations (EC₅₀) of the three agonists, highlighting their potency and selectivity.
| Compound | Target Channel | EC₅₀ | Chemical Class |
| "this compound" | N-type (CaV2.2) | 14.23 µM[1][2] | Not specified |
| Bay K8644 | L-type (CaV1.x) | 17.3 nM | Dihydropyridine |
| FPL 64176 | L-type (CaV1.x) | 16 nM | Benzoylpyrrole |
Note: A lower EC₅₀ value indicates higher potency.
It is important to note that "this compound" also exhibits inhibitory activity against Cyclin-dependent kinase 2 (Cdk2) with an EC₅₀ of 3.34 µM.[1][2]
Comparative Effects on Channel Function and Cellular Responses
The differential selectivity of these agonists for N-type versus L-type calcium channels results in distinct physiological consequences.
"this compound" (N-type Agonist):
-
Mechanism of Action: Primarily enhances the opening of N-type calcium channels, which are predominantly located at presynaptic nerve terminals.
-
Cellular Effects: Increased N-type channel activity leads to enhanced neurotransmitter release. This has implications for synaptic plasticity and neuronal signaling.
-
Potential Applications: Due to its role in modulating neurotransmitter release, it is being investigated for potential therapeutic use in motor nerve terminal dysfunction.[1][2]
Bay K8644 and FPL 64176 (L-type Agonists):
-
Mechanism of Action: Both compounds increase calcium influx through L-type channels, which are abundant in cardiac, smooth, and skeletal muscle cells, as well as in the dendrites and cell bodies of neurons.
-
Cellular Effects:
-
Cardiovascular: Increased cardiac contractility (positive inotropy) and vasoconstriction.
-
Neuronal: Modulation of neuronal excitability and activity-dependent gene expression.
-
-
Distinct Properties: While both are L-type agonists, FPL 64176 has been shown to be a more potent positive inotrope than Bay K8644. Their effects on channel kinetics also differ; for instance, FPL 64176 significantly slows both activation and inactivation of the Ca2+ channel current, whereas Bay K8644 has a more pronounced effect on accelerating current inactivation.[5]
Signaling Pathways and Experimental Workflows
The activation of N-type and L-type calcium channels initiates distinct downstream signaling cascades.
Signaling pathway of "this compound".
Signaling pathways of L-type Ca2+ channel agonists.
Experimental workflow for agonist characterization.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for "this compound"
This protocol is adapted from the methods described for the characterization of "this compound".[1]
-
Cell Preparation: Use cultured cells endogenously expressing or transfected with N-type calcium channels.
-
Pipette Solution (Intracellular): 70 mM Cs₂SO₄, 60 mM CsCl, 1 mM MgCl₂, and 10 mM HEPES, adjusted to pH 7.4.
-
Bath Solution (Extracellular): 130 mM choline chloride (ChCl), 10 mM tetraethylammonium chloride (TEA-Cl), 2 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES, adjusted to pH 7.4.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Fabricate patch pipettes from borosilicate glass.
-
Subtract capacitive currents and passive membrane responses.
-
Amplify, filter (at 5 kHz), and digitize (at 10 kHz) the currents.
-
Correct for a liquid junction potential of -11.3 mV.
-
-
Agonist Application: Apply "this compound" at various concentrations to the bath solution to determine its effect on N-type calcium channel currents.
-
Data Analysis: Measure the tail current integral before and after agonist application, normalizing the integral of each trace to its peak to quantify agonist effects.
Calcium Imaging for L-type Channel Agonists (Bay K8644 and FPL 64176)
This is a general protocol for measuring intracellular calcium changes in response to L-type channel agonists.
-
Cell Preparation: Plate cells (e.g., cardiomyocytes or neurons) on coverslips suitable for imaging.
-
Dye Loading:
-
Prepare a stock solution of a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in DMSO.
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the final working concentration.
-
Incubate the cells with the dye-containing solution at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with fresh buffer to remove excess dye.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a camera.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a buffer containing the L-type agonist (Bay K8644 or FPL 64176) at the desired concentration.
-
Continuously record fluorescence images to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity over time.
-
Express the change in calcium as a ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).
-
Advantages and Disadvantages
| Agonist | Advantages | Disadvantages |
| "this compound" | - Selective for N-type channels, allowing for targeted investigation of presynaptic function.[1][2] - Potential for developing therapeutics for specific neurological disorders.[1][2] | - Lower potency (µM range) compared to L-type agonists.[1][2] - Off-target effects on Cdk2.[1][2] - Less characterized than L-type agonists. |
| Bay K8644 | - High potency (nM range) for L-type channels. - Well-characterized pharmacological tool. | - Lacks selectivity between L-type channel subtypes. - Can have complex effects, including acting as an antagonist at more depolarized potentials. |
| FPL 64176 | - High potency (nM range) for L-type channels. - Structurally distinct from dihydropyridines, offering an alternative tool. - More potent positive inotrope than Bay K8644.[5] | - Lacks selectivity between L-type channel subtypes. - Can also exhibit complex interactions with other channel modulators.[6] |
Conclusion
"this compound" presents a valuable addition to the pharmacological toolbox for studying calcium channel function, primarily due to its selectivity for N-type channels. This contrasts sharply with the L-type selectivity of Bay K8644 and FPL 64176. The primary advantage of "this compound" lies in its potential to dissect the role of presynaptic calcium influx in neurotransmission, a domain where the L-type agonists have less direct influence. However, its lower potency and off-target Cdk2 activity are important considerations for experimental design and data interpretation.
In contrast, Bay K8644 and FPL 64176 remain the gold standard for activating L-type calcium channels, offering high potency and a wealth of historical data for comparison. The choice of agonist will, therefore, depend on the specific research question, with "this compound" being the preferred tool for investigating N-type channel-mediated processes, while Bay K8644 and FPL 64176 are ideal for studying L-type channel functions in various physiological and pathological contexts. Further research is warranted to fully elucidate the comparative pharmacology and therapeutic potential of "this compound".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | Calcium Channel | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ca2+ channel agonist 1CS-01Y70493_上海莼试生物技术有限公司 [m.ctestingbio.com]
- 5. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interactions between two Ca2+ channel activators, (S)-Bay K 8644 and FPL 64176, in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Calcium Influx Induced by Ca2+ Channel Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Ca2+ channel agonist 1" with alternative compounds for inducing intracellular calcium influx. The focus is on the reproducibility of the induced signal, supported by experimental data and detailed protocols.
Introduction to this compound
"this compound" is a synthetic small molecule that acts as an agonist for N-type voltage-gated calcium channels (CaV2.2). It is a derivative of (R)-roscovitine, a cyclin-dependent kinase (CDK) inhibitor, but has been modified to enhance its calcium channel agonist activity while reducing its off-target effects on CDKs. Specifically, it demonstrates a significant increase in N-type Ca2+ channel agonism and a marked decrease in Cdk2 kinase activity compared to its parent compound. This makes it a more selective tool for studying N-type channel function and downstream signaling pathways.
Alternatives for Inducing Calcium Influx
For comparative purposes, this guide will focus on two key alternatives:
-
ω-Conotoxins (e.g., GVIA, MVIIA): These are peptide neurotoxins isolated from the venom of cone snails. They are highly potent and selective antagonists of N-type calcium channels. While they block rather than activate the channel, their high specificity makes them invaluable tools for isolating N-type channel-mediated effects and as a benchmark for selectivity.
-
Bay K 8644: This is a dihydropyridine derivative that is a well-characterized and widely used L-type calcium channel agonist. Although it targets a different channel subtype, it is a classic tool for inducing calcium influx and serves as a reference for a potent small-molecule calcium channel modulator.
Quantitative Data Presentation
However, we can compile and compare key performance metrics that influence experimental consistency and outcomes.
| Feature | This compound | ω-Conotoxins (GVIA, MVIIA) | Bay K 8644 |
| Target Channel | N-type (CaV2.2) | N-type (CaV2.2) | L-type (CaV1.x) |
| Mechanism of Action | Agonist | Antagonist | Agonist |
| Chemical Nature | Small molecule | Peptide | Small molecule |
| Selectivity | Selective for N- and P/Q-type over L-type channels | Highly selective for N-type channels | Selective for L-type channels |
| Reported Potency | EC50 in the low micromolar range for N-type channels | IC50 in the low nanomolar to picomolar range for N-type channels | EC50 in the low nanomolar range for L-type channels |
| Potential for Off-Target Effects | Reduced Cdk2 activity compared to (R)-roscovitine | High specificity reduces off-target effects | Can have complex pharmacology, with some antagonist effects at higher concentrations or different membrane potentials |
| Expected Reproducibility | As a synthetic small molecule, high purity lots should provide consistent results. However, cellular factors can introduce variability. | Peptides can be subject to degradation, but their high affinity and specificity can lead to reproducible blockade of the target. | A well-characterized small molecule, it generally provides reproducible results, though its dual agonist/antagonist nature can be a source of variability. |
Experimental Protocols
Measurement of Intracellular Calcium Influx using Fluorescent Indicators
This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM, in a 96-well plate format suitable for high-throughput screening.
Materials:
-
Cells expressing the target calcium channel (e.g., SH-SY5Y cells for N-type channels)
-
96-well black, clear-bottom microplate
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
"this compound", ω-conotoxins, or Bay K 8644
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with kinetic read capabilities and appropriate filter sets (e.g., Ex/Em ~494/516 nm for Fluo-4)
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) in Assay Buffer. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Remove the cell culture medium from the wells and wash once with Assay Buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL of Assay Buffer in each well.
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compounds ("this compound", ω-conotoxins, Bay K 8644) in Assay Buffer at 2X the final desired concentration.
-
Place the 96-well plate in the fluorescence plate reader and set the instrument to record fluorescence kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection system, add 100 µL of the 2X compound solution to the appropriate wells.
-
Continue to record the fluorescence intensity for a desired period (e.g., 2-5 minutes) to capture the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
For antagonists like ω-conotoxins, cells would be pre-incubated with the toxin before the addition of a stimulus to open the channels (e.g., high potassium solution).
-
Dose-response curves can be generated by plotting the peak fluorescence change against the logarithm of the compound concentration.
-
Signaling Pathway and Workflow Diagrams
N-Type Calcium Channel Signaling Pathway
Safety Operating Guide
Proper Disposal Procedures for Ca2+ Channel Agonist 1
For Immediate Use by Laboratory and Research Professionals
This document provides essential safety and logistical information for the proper disposal of Ca2+ channel agonist 1 (CAS No. 1402821-24-2). Adherence to these procedures is critical to ensure personnel safety and environmental protection, in line with regulatory requirements.
Hazard Assessment and Regulatory Context
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. [2][3]
Quantitative Disposal and Safety Parameters
The following table summarizes key quantitative data relevant to the handling and disposal of this compound. The GHS classification provides specific thresholds for toxicity, which dictate the stringent disposal requirements.
| Parameter | Value / Criteria | Significance for Disposal & Safety |
| Chemical Formula | C₁₉H₂₆N₆O | Defines the molecular composition. |
| Molecular Weight | 354.45 g/mol | [1] |
| GHS Acute Oral Toxicity | Category 4 | Harmful if swallowed. Avoid ingestion. |
| GHS Acute Aquatic Toxicity | Category 1 (LC₅₀ ≤ 1 mg/L) | [2][4] |
| GHS Chronic Aquatic Toxicity | Category 1 (NOEC ≤ 0.1 mg/L) | [2] |
| RCRA Toxicity Characteristic | Likely applicable due to aquatic toxicity | Mandates management as a characteristic hazardous waste. |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
LC₅₀ (Lethal Concentration, 50%): Concentration of a chemical in water that kills 50% of the test animals in a given period.[4] NOEC (No Observed Effect Concentration): The highest tested concentration of a substance that is found to have no negative effect on the test organisms.[4]
Standard Operating Procedure for Disposal
This step-by-step protocol outlines the required procedures for the safe disposal of this compound from a laboratory setting.
Required Materials:
-
Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves (chemically resistant, e.g., nitrile), impervious lab coat.
-
Designated, sealed, and clearly labeled hazardous waste container (compatible with the chemical, avoid metal for acids/bases).[3]
-
Hazardous Waste Label.
-
Spill kit with absorbent material (e.g., diatomite, universal binders).[1]
-
70% Ethanol or other appropriate decontamination solution.
Disposal Workflow:
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on safety goggles, compatible gloves, and a lab coat.
-
Prepare Waste Container: Obtain a designated hazardous waste container. Ensure it is properly labeled with "Hazardous Waste," the chemical name ("this compound"), CAS number (1402821-24-2), and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
Transfer Waste: Carefully transfer any unused this compound (in solid or solution form) into the designated hazardous waste container. Do not fill the container to more than 90% capacity.[3]
-
Seal Container: Securely close the container lid.
-
Decontaminate Glassware: Any glassware that came into contact with the compound must be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol).
-
Collect Rinsate: The solvent rinsate is also considered hazardous waste. Collect all three rinses in the same hazardous waste container.
-
Decontaminate Work Area: Wipe down the work surfaces where the compound was handled with 70% ethanol or another appropriate decontaminant. Dispose of the contaminated wipes as hazardous solid waste.
-
Store Waste: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[2] Ensure it is segregated from incompatible materials.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing dust or vapors.
-
Contain Spill: Prevent the spill from spreading or entering drains.
-
Absorb Material: For solutions, cover the spill with a liquid-binding material like diatomite or universal binders. For powder, carefully moisten the absorbent material first to avoid creating dust.
-
Collect Contaminated Material: Scoop the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol.[1]
-
Dispose: All cleanup materials are considered hazardous waste and must be placed in the sealed container for disposal via EHS.
Mechanism of Action: N-Type Ca2+ Channel Signaling
This compound selectively acts on N-type (Cav2.2) voltage-gated calcium channels, which are predominantly located at presynaptic nerve terminals.[5][] Activation of these channels is a critical step in neurotransmission. An agonist enhances this process, leading to an increased release of neurotransmitters.
The signaling pathway proceeds as follows:
-
An action potential arrives at the presynaptic nerve terminal, causing membrane depolarization.
-
This change in voltage opens the N-type (Cav2.2) calcium channels.
-
This compound would enhance the opening or conductance of these channels.
-
Calcium ions (Ca2+) flow from the extracellular space into the neuron.
-
The increase in intracellular Ca2+ concentration acts as a second messenger, triggering the fusion of synaptic vesicles (containing neurotransmitters like glutamate or substance P) with the presynaptic membrane.
-
Neurotransmitters are released into the synaptic cleft, where they can bind to receptors on the postsynaptic neuron, propagating the nerve signal.
References
Essential Safety and Logistical Information for Handling Ca2+ Channel Agonist 1
Disclaimer: "Ca2+ channel agonist 1" is not a universally recognized chemical identifier. The following guidance is based on the assumption that this is a potent, novel, or proprietary compound with limited safety data. A conservative approach, treating the substance as highly hazardous, is therefore essential. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed information.
This document provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The primary focus is to ensure personnel safety and minimize environmental impact through established best practices for potent compound handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. The following table summarizes recommended PPE levels.
| Risk Level | Activity | Required PPE |
| Low | Handling sealed containers, transport within the lab. | - Standard laboratory coat- Safety glasses- Nitrile gloves (single pair) |
| Medium | Preparing dilute solutions in a certified chemical fume hood, performing in vitro assays. | - Disposable, solid-front lab coat- Chemical splash goggles- Double nitrile gloves- Arm sleeves |
| High | Weighing neat compound, preparing stock solutions, potential for aerosol generation. | - Disposable, low-permeability gown- Chemical splash goggles and face shield- Double nitrile gloves (outer pair with extended cuffs)- Respiratory protection (e.g., N95 or higher, based on risk assessment)- Disposable shoe covers |
Operational Plan: Standard Operating Procedure (SOP) for Handling
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Store the compound in a clearly labeled, sealed, and chemically resistant secondary container.
-
The storage location should be a secure, ventilated cabinet, away from incompatible materials.
-
-
Weighing and Solution Preparation (High-Risk Activities):
-
All handling of the neat compound must be performed in a certified chemical fume hood or a containment glove box.
-
Use dedicated, calibrated equipment (e.g., spatulas, weigh boats, glassware).
-
Employ wet chemistry techniques where possible to minimize dust generation.
-
Prepare stock solutions in a fume hood, ensuring all transfers are performed carefully to avoid splashes.
-
-
In Vitro Assays (Medium-Risk Activities):
-
When adding the diluted agonist to cell cultures or assay plates, work within a biological safety cabinet or fume hood.
-
Use appropriate PPE as outlined in the table above.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Exposure | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[1][2][3] |
| Eye Exposure | Immediately flush eyes with a gentle stream of temperate water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5] Collect the waste in a sealed, labeled container for hazardous disposal. Decontaminate the area with a suitable cleaning agent. |
| Major Spill | Evacuate the immediate area and alert others.[3][5] Close the laboratory doors and prevent entry. Contact the institution's emergency response team.[3][4] |
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[6][7][8][9][10]
| Waste Type | Disposal Procedure |
| Neat Compound | Collect in a labeled, sealed hazardous waste container for incineration. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE | Dispose of in a labeled hazardous waste container immediately after use. |
| Liquid Waste (e.g., unused solutions, cell media) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain. |
Experimental Protocols
Detailed Methodology: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for assessing the agonist activity of this compound using a fluorescent calcium indicator in a cell line expressing the target calcium channel.
-
Cell Preparation:
-
Plate cells expressing the target N-type calcium channel in a 96-well or 384-well black, clear-bottom plate at a predetermined density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the diluted agonist solutions to the respective wells.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration upon agonist addition.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the response as a function of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Signaling pathway of an N-type Ca2+ channel agonist.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 5. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 6. www1.udel.edu [www1.udel.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. osha.gov [osha.gov]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
